(-)-4'-Demethylepipodophyllotoxin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-JHQYFNNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048742 | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6559-91-7 | |
| Record name | (-)-4′-Demethylepipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (-)-4'-Demethylepipodophyllotoxin from Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin is a crucial intermediate in the synthesis of several clinically important anticancer drugs, including etoposide and teniposide.[1][2] These drugs function as topoisomerase II inhibitors, preventing cancer cells from replicating.[3] The starting material for the synthesis of this key intermediate is podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. This technical guide provides an in-depth overview of the chemical synthesis of this compound from podophyllotoxin, focusing on prevalent methodologies, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.
Core Synthesis Strategy: Selective Demethylation
The primary transformation in converting podophyllotoxin to this compound is the selective demethylation of the methoxy group at the 4' position of the trimethoxyphenyl ring. This reaction must be performed with high selectivity to avoid demethylation at other positions. Several methods have been developed to achieve this, primarily involving the use of strong acids in combination with a nucleophilic scavenger.
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound from podophyllotoxin. This allows for a comparative analysis of the efficiency and conditions of different protocols.
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Strong Acid & Sulfide (Methionine) | Methanesulfonic acid, D,L-Methionine, Water | Acetone | ~40 (exotherm) | 2 | ~65 (pure) | [1] |
| Strong Acid & Sulfide (Formic Acid) | Formic acid, Methanesulfonic acid (catalytic) | Formic Acid | Room Temperature | 0.25 | 54 (pure) | [1] |
| Hydrogen Bromide (Classical Method) | Hydrogen Bromide | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes.
Method 1: Demethylation using a Strong Acid and a Sulfide (D,L-Methionine)
This method utilizes a combination of a strong acid (methanesulfonic acid) and a sulfide (D,L-methionine) to effect the selective demethylation of podophyllotoxin.[1][4]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using methionine.
Detailed Protocol:
-
Preparation of Reagent Mixture: In a suitable reaction vessel, a mixture of 100 g (0.67 mol) of D,L-methionine, 500 ml (7.7 mol) of methanesulfonic acid, and 10 ml of water is prepared.[1]
-
Reaction Initiation: A solution of 50 g (0.12 mol) of podophyllotoxin in 50 ml of acetone is added to the reagent mixture with stirring at ambient temperature.[1] An exothermic reaction will cause the temperature to rise to approximately 40°C.
-
Reaction Progression: The reaction mixture is stirred for 2 hours, during which the temperature is allowed to return to ambient.[1]
-
Work-up: The reaction mixture is then poured onto ice, resulting in the formation of a precipitate. This precipitate is extracted with ethyl acetate (3 x 700 ml).[1] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography using a solvent system of dichloromethane/acetone (95:5) to yield pure this compound (approximately 65% yield).[1] Alternatively, recrystallization from solvents such as isopropyl alcohol, acetone, acetic acid, or their aqueous mixtures can be employed for purification.[1]
Method 2: Demethylation using Formic Acid and Catalytic Methanesulfonic Acid
This protocol offers an alternative approach using formic acid as the solvent and a catalytic amount of a strong acid.[1]
Experimental Workflow:
Caption: Workflow for the formic acid-mediated synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: 7 g (17 mmol) of podophyllotoxin are dissolved in 3.5 ml of formic acid.[1]
-
Catalyst Addition and Reaction: One drop of methanesulfonic acid is added to the solution, and the reaction mixture is stirred for 15 minutes at room temperature, resulting in a clear, pale-yellow solution.[1]
-
Work-up and Neutralization: The reaction mixture is added dropwise to a neutralizing mixture of equal volumes of acetone and water saturated with sodium bicarbonate.[1] After stirring for 10 minutes, additional water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product (approximately 98% crude yield).[1]
-
Purification: The crude product is purified by silica gel chromatography with an eluent of dichloromethane-acetone (90:10) to afford pure this compound (54% yield).[1]
Reaction Pathway
The chemical transformation from podophyllotoxin to this compound is depicted below.
Caption: Chemical conversion of podophyllotoxin to this compound.
Conclusion
The synthesis of this compound from podophyllotoxin is a critical step in the production of valuable anticancer therapeutics. The methods outlined in this guide, particularly those employing strong acids in the presence of sulfur-containing nucleophiles, offer efficient and scalable routes to this key intermediate. The choice of method may depend on factors such as desired yield, purity requirements, and available reagents and equipment. The provided protocols and data serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of podophyllotoxin-derived pharmaceuticals.
References
- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 2. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
The Biological Activity of (-)-4'-Demethylepipodophyllotoxin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-4'-Demethylepipodophyllotoxin (DMEP), a derivative of the natural product podophyllotoxin, serves as a crucial scaffold for the development of potent anti-cancer agents. Its semi-synthetic analogues, etoposide and teniposide, are established chemotherapeutic drugs, validating the therapeutic potential of this chemical class. This technical guide provides an in-depth overview of the biological activities of various DMEP derivatives, focusing on their cytotoxic effects, mechanisms of action, and structure-activity relationships.
Cytotoxic Activity of this compound Derivatives
The anti-proliferative activity of DMEP derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values for various classes of DMEP derivatives, offering a comparative analysis of their potency.
Table 1: Cytotoxicity (IC50, µM) of Carbamate Derivatives of this compound
| Compound | HL-60 | A-549 | HeLa | HCT-8 | L1210 | P388 | BEL7402 |
| 13a | - | - | - | - | Potent | - | - |
| 27a | - | - | - | - | Potent | - | - |
| Cyclopentyl carbamate derivative | Potent | Potent | Potent | Potent | - | - | - |
Note: "Potent" indicates that the source cited high activity without providing a specific IC50 value.
Table 2: Cytotoxicity (IC50, µM) of 4β-N-Substituted-5-FU Derivatives of this compound
| Compound | HL-60 | A-549 |
| 9g | 0.04 | <0.01 |
| Etoposide (VP-16) | >100 | >100 |
| 5-FU | >100 | >100 |
Table 3: Cytotoxicity (IC50, µM) of 2,4,5-Trideoxyhexopyranoside Derivatives of this compound
| Compound | A549 | HepG2 | SH-SY5Y | KB/VCR | HeLa |
| 5b | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 |
Mechanism of Action
The primary mechanism of action for many biologically active this compound derivatives is the inhibition of topoisomerase II.[1] This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]
Topoisomerase II Inhibition
The inhibition of topoisomerase II is a hallmark of etoposide and its analogues. This activity can be assessed by measuring the formation of protein-linked DNA breaks. Several novel DMEP derivatives have demonstrated potent topoisomerase II poisoning activity, in some cases exceeding that of etoposide.[1]
Cell Cycle Arrest
A common cellular response to treatment with DMEP derivatives is arrest at the G2/M phase of the cell cycle.[3] This arrest prevents cells with damaged DNA from proceeding into mitosis. The molecular mechanism often involves the modulation of key cell cycle regulatory proteins, including cyclin B1 and Cdc2.[3]
Induction of Apoptosis
The accumulation of DNA damage and cell cycle arrest ultimately leads to programmed cell death, or apoptosis.[3][4] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2] Some derivatives have also been shown to induce apoptosis through pathways involving p53.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the DMEP derivatives and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay (DNA Cleavage Assay)
This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα
-
kDNA (kinetoplast DNA) or supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound derivatives
-
Stop buffer (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Set up reaction mixtures on ice containing reaction buffer, ATP, and DNA substrate.
-
Add the DMEP derivative at various concentrations.
-
Initiate the reaction by adding topoisomerase II and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding stop buffer and incubate further to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the linear form of the DNA indicates topoisomerase II poisoning.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][7]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the DMEP derivative for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Workflow for Topoisomerase II Inhibition Assay.
References
- 1. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPMA, a deoxypodophyllotoxin derivative, induces apoptosis and anti-angiogenesis in non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide on the Mechanism of Action of (-)-4'-Demethylepipodophyllotoxin as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-4'-Demethylepipodophyllotoxin (DMEP) and its semi-synthetic derivatives, such as etoposide and teniposide, represent a critical class of antineoplastic agents that target human DNA topoisomerase II (Topo II). This technical guide delineates the core mechanism of action of DMEP as a Topo II inhibitor, focusing on the formation of a stable ternary complex with the enzyme and DNA. This stabilization prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive overview of the molecular interactions, quantitative data on inhibitory activities, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.
Introduction
This compound is a naturally occurring lignan isolated from the Podophyllum species. While the parent compound, podophyllotoxin, inhibits microtubule assembly, DMEP and its derivatives have been chemically modified to enhance their activity as Topo II inhibitors, reducing their tubulin-binding effects.[1] These agents are pivotal in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1] Their clinical efficacy is rooted in their ability to convert the essential Topo II enzyme into a potent cellular toxin that fragments the genome.[2] This guide will provide an in-depth exploration of this mechanism.
The Core Mechanism: Topoisomerase II Poisoning
The fundamental mechanism of action of DMEP and its derivatives is not the inhibition of the catalytic activity of Topo II per se, but rather the "poisoning" of the enzyme. This occurs through the stabilization of a key intermediate in the Topo II catalytic cycle: the cleavage complex.[3]
The normal catalytic cycle of Topo II involves the following steps:
-
Binding to DNA: The Topo II homodimer binds to a segment of DNA (the G-segment).
-
DNA Cleavage: The enzyme introduces a transient double-strand break in the G-segment. This reaction involves the formation of a covalent bond between a tyrosine residue in each of the two Topo II monomers and the 5'-phosphate end of the cleaved DNA.[4]
-
Strand Passage: A second DNA segment (the T-segment) is passed through the break.
-
Re-ligation: The broken G-segment is re-ligated, and the T-segment is released.
-
ATP Hydrolysis and Enzyme Turnover: ATP hydrolysis resets the enzyme for another catalytic cycle.
DMEP and its analogs intervene at a critical juncture in this process. They bind to the Topo II-DNA cleavage complex, forming a stable ternary complex.[5] This stabilization prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent linkage with the DNA.[3] The accumulation of these cleavage complexes leads to permanent DNA double-strand breaks, which are highly cytotoxic.[6]
Visualization of the Core Mechanism
Caption: Inhibition of Topoisomerase II by this compound.
Quantitative Analysis of Inhibitory Activity
The cytotoxic and Topo II inhibitory activities of DMEP and its derivatives have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Etoposide | Raw 264.7 | MTT | 5.40 | [7] |
| Etoposide | HTLA-230 | MTT | ~10-225 (dose-dependent reduction) | [8] |
| Etoposide (VP-16) | KB | Cytotoxicity | - | [9] |
| 4β-Arylamino derivatives of DMEP | KB | Cytotoxicity | More potent than Etoposide | [9] |
| Compound 28 (a DMEP derivative) | A549 | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |
| Compound 28 (a DMEP derivative) | DU145 | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |
| Compound 28 (a DMEP derivative) | KB | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |
| Compound 28 (a DMEP derivative) | KBvin (etoposide-resistant) | MTT | Data not explicitly given, but noted as having potent inhibition | [10] |
| Compound 6 (a DMEP derivative) | MCF-7 | MTT | 11.7 | [11] |
| Compound 6 (a DMEP derivative) | HepG2 | MTT | 0.21 | [11] |
| Compound 6 (a DMEP derivative) | A549 | MTT | 1.7 | [11] |
| Compound 12h (a podophyllotoxin derivative) | Various | Cytotoxicity | 1.2 - 22.8 | [12] |
Key Experimental Protocols
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[7]
-
Drug Treatment: Add various concentrations of the test compound (e.g., DMEP derivatives) to the wells. Include appropriate controls (e.g., vehicle control, positive control).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase II DNA Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topo II.
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.[14]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human Topo II enzyme.[14]
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).[14]
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[14]
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Analysis: Quantify the inhibition of decatenation by measuring the decrease in the amount of decatenated DNA products.
DNA Double-Strand Break Detection (Alkaline Elution Assay)
This assay is used to quantify DNA strand breaks in cells.
-
Cell Labeling: Label the cellular DNA by growing cells in the presence of a radiolabeled thymidine analog (e.g., [14C]thymidine).
-
Drug Treatment: Expose the labeled cells to the test compound for a specific duration.
-
Cell Lysis: Lyse the cells on a filter under non-denaturing conditions to create a DNA-protein complex.
-
Elution: Elute the DNA from the filter using an alkaline solution (pH 12.1-12.8). The rate of elution is proportional to the number of DNA strand breaks.[15]
-
Quantification: Collect fractions of the eluate and measure the radioactivity in each fraction to determine the elution profile.
-
Data Analysis: Compare the elution profiles of treated and untreated cells to quantify the extent of DNA damage.
Visualization of Experimental Workflow
Caption: Workflow for evaluating DMEP derivatives as Topo II inhibitors.
Downstream Cellular Signaling
The accumulation of DNA double-strand breaks induced by DMEP derivatives triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways.
-
Activation of ATM/ATR Kinases: The presence of double-strand breaks activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.
-
Cell Cycle Arrest: Activated ATM/ATR phosphorylate downstream targets, such as checkpoint kinases Chk1 and Chk2, leading to the inhibition of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[16]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway can initiate apoptosis (programmed cell death). This involves the activation of pro-apoptotic proteins like p53 and the subsequent activation of the caspase cascade.[16]
Visualization of Downstream Signaling
Caption: Downstream signaling pathways activated by DMEP-induced DNA damage.
Conclusion
This compound and its derivatives are potent antineoplastic agents that function by poisoning topoisomerase II. Their mechanism of action, centered on the stabilization of the Topo II-DNA cleavage complex, leads to the accumulation of cytotoxic DNA double-strand breaks. This, in turn, activates DNA damage response pathways, resulting in cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of this important class of anticancer drugs. A thorough understanding of their mechanism is crucial for optimizing their therapeutic use and for the design of novel derivatives with improved efficacy and reduced side effects.
References
- 1. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 6. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 4 beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin on human DNA topoisomerase II, tubulin polymerization, KB cells, and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aai.org.tr [aai.org.tr]
- 14. One moment, please... [topogen.com]
- 15. researchgate.net [researchgate.net]
- 16. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (-)-4'-Demethylepipodophyllotoxin: A Deep Dive into Anticancer Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-4'-Demethylepipodophyllotoxin, a semi-synthetic derivative of podophyllotoxin, serves as a crucial scaffold in the development of potent anticancer agents. Its derivatives, most notably etoposide and teniposide, are widely used in chemotherapy. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive overview of how modifications to its chemical structure influence its biological activity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in its mechanism of action.
Core Structure and Key Modification Sites
The fundamental structure of this compound provides a unique framework for chemical modification. The SAR studies predominantly focus on two key regions: the C4-position of the C-ring and the lactone D-ring. Strategic alterations at these sites have led to the development of derivatives with enhanced efficacy, improved solubility, and the ability to overcome drug resistance.
Structure-Activity Relationship Insights
The Critical Role of the C4-Position
The substituent at the 4β-position of the epipodophyllotoxin core is a major determinant of the compound's antitumor activity and mechanism of action. Research has consistently shown that modifications at this site can profoundly impact the drug's interaction with its primary target, DNA topoisomerase II, as well as its overall pharmacological profile.
-
Glycosidic Moieties: The introduction of a glycosidic group at the C4 position, as seen in etoposide, is a hallmark of topoisomerase II poisons. This modification shifts the mechanism of action away from the microtubule inhibition observed with podophyllotoxin to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.
-
Amino Derivatives: A variety of 4β-amino derivatives have been synthesized and evaluated. The nature of the amino substituent, including the presence of aromatic or heterocyclic rings, can significantly influence the potency and spectrum of anticancer activity. For instance, certain 4β-anilino derivatives have demonstrated enhanced activity against various cancer cell lines.
-
Carbamates and Other Modifications: The addition of carbamate chains and other functionalities at the C4 position has been explored to improve water solubility and overcome multidrug resistance. These modifications can alter the pharmacokinetic properties of the derivatives, potentially leading to improved bioavailability and reduced side effects.
The Influence of the Lactone D-Ring
The lactone ring is another critical component for the biological activity of this compound derivatives. Modifications to this ring, such as altering the position of the carbonyl group, have been investigated to fine-tune the compound's efficacy. While less extensively studied than the C4-position, the integrity and conformation of the D-ring are considered important for maintaining the cytotoxic potential of these compounds.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various this compound derivatives have been quantified using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative derivatives, highlighting the impact of structural modifications on their anticancer activity.
| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Etoposide (VP-16) | 4β-(4,6-O-ethylidene-β-D-glucopyranosyl) | L1210 | Varies | [1] |
| Compound 13a | 4β-(N-(2-(N',N'-dimethylamino)ethyl))carbamate | L1210 | 10-20 fold more potent than Etoposide | [1] |
| Compound 27a | 4β-(N-(2-(N',N'-dimethylamino)ethyl))carbamate, C11-oxo | L1210 | 10-20 fold more potent than Etoposide | [1] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester | 4β-N-substituted-5-FU | HL-60 | 0.04 | |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester | 4β-N-substituted-5-FU | A-549 | <0.01 | |
| Compound 28 | C4-amino derivative | HepG2 | 2.18 ± 1.27 | [2] |
| Compound 28 | C4-amino derivative | Bel7402 | 4.09 ± 0.60 | [2] |
| Compound 28 | C4-amino derivative | HCT116 | 3.71 ± 1.46 | [2] |
| GL-331 | 4β-(4-chloroanilino) | KBvin (etoposide-resistant) | Potent activity | [2] |
Experimental Protocols
Synthesis of 4β-Amino Derivatives of this compound
A general method for the synthesis of 4β-amino derivatives involves the nucleophilic displacement of a suitable leaving group at the C4 position with an appropriate amine.
General Procedure:
-
Preparation of the Intermediate: this compound is treated with an activating agent, such as methanesulfonyl chloride or a Lewis acid, to generate a reactive intermediate at the C4 position.
-
Nucleophilic Substitution: The activated intermediate is then reacted with the desired primary or secondary amine in an appropriate solvent. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The resulting 4β-amino derivative is purified using standard chromatographic techniques, such as column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Topoisomerase II Decatenation Assay
This in vitro assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of catenated DNA circles.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, purified human topoisomerase IIα, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated (unlinked) DNA circles migrate faster than the catenated kDNA network.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye, such as ethidium bromide, and imaged under UV light.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA products in the presence of the test compound compared to the control.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many clinically relevant this compound derivatives is the inhibition of DNA topoisomerase II. This inhibition leads to the stabilization of the cleavable complex, a transient intermediate in the enzyme's catalytic cycle, resulting in DNA strand breaks. These DNA breaks trigger a cascade of cellular events, including cell cycle arrest and apoptosis.
Topoisomerase II Inhibition and Cell Cycle Arrest
Caption: Inhibition of Topoisomerase II leads to G2/M cell cycle arrest.
The DNA damage caused by topoisomerase II inhibition activates DNA damage response (DDR) pathways, primarily mediated by the kinases ATM and ATR. These kinases, in turn, activate checkpoint kinases Chk1 and Chk2, which phosphorylate and inactivate Cdc25 phosphatases. The inactivation of Cdc25 prevents the activation of the CDK1/Cyclin B complex, a key regulator of the G2/M transition, ultimately leading to cell cycle arrest in the G2 phase.
Etoposide-Induced Apoptotic Pathway
Caption: The intrinsic apoptotic pathway induced by etoposide.
Sustained DNA damage and cell cycle arrest can trigger apoptosis, or programmed cell death. Etoposide-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway. DNA damage leads to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.
Interaction with the PI3K/Akt Signaling Pathway
Recent studies have suggested a potential interplay between topoisomerase II inhibitors and the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. While the exact mechanisms are still under investigation, some evidence suggests that etoposide can activate the PI3K/Akt pathway, which may represent a cellular survival response to the drug-induced DNA damage. Conversely, inhibition of the PI3K/Akt pathway has been shown in some contexts to sensitize cancer cells to the cytotoxic effects of etoposide. This crosstalk highlights the complexity of the cellular response to topoisomerase II inhibition and suggests potential avenues for combination therapies.
References
An In-Depth Technical Guide to the Discovery and Isolation of (-)-4'-Demethylepipodophyllotoxin
Introduction
(-)-4'-Demethylepipodophyllotoxin (DMEP) is a crucial semi-synthetic lignan derived from podophyllotoxin, a natural product extracted from the roots and rhizomes of Podophyllum species. This compound serves as a key intermediate in the synthesis of potent anti-cancer drugs, namely etoposide and teniposide. Its significance in oncology stems from its dual mechanism of action as a potent inhibitor of both topoisomerase II and microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Natural Occurrence
This compound itself is not a naturally occurring compound in significant quantities. It is primarily a semi-synthetic derivative of podophyllotoxin. Podophyllotoxin is a lignan found in the roots and rhizomes of various Podophyllum species, including Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Himalayan mayapple)[1]. The discovery of the potent cytotoxic and anti-cancer properties of podophyllotoxin derivatives led to extensive research into its chemical modification to enhance its therapeutic index, resulting in the synthesis of key intermediates like this compound.
Isolation and Synthesis
The production of this compound is a two-stage process involving the extraction and purification of its precursor, podophyllotoxin, from plant material, followed by its chemical conversion.
Experimental Protocol 1: Isolation of Podophyllotoxin from Podophyllum Species
This protocol outlines a general procedure for the laboratory-scale extraction and purification of podophyllotoxin.
1. Extraction:
-
Grind dried and powdered rhizomes of Podophyllum species (e.g., 100 g).
-
Extract the powder with ethanol (95%) or methanol using a Soxhlet apparatus for 6-8 hours.
-
Alternatively, perform maceration by soaking the plant material in the solvent for 24-48 hours with occasional stirring.
-
Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude resinous extract.
2. Preliminary Purification:
-
Dissolve the crude extract in a minimal amount of ethanol.
-
Precipitate the podophyllotoxin-rich fraction by adding the ethanolic solution to an excess of acidified water (pH 2-3 with HCl) with constant stirring.
-
Filter the precipitate, wash with cold water, and dry it.
3. Chromatographic Purification:
-
Dissolve the dried precipitate in a suitable solvent (e.g., chloroform-methanol mixture).
-
Perform column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Pool the fractions containing pure podophyllotoxin and evaporate the solvent.
4. Crystallization:
-
Recrystallize the purified podophyllotoxin from a suitable solvent system, such as ethanol-water or acetone-hexane, to obtain pure crystals.
Experimental Protocol 2: Synthesis of this compound from Podophyllotoxin
This protocol describes a common method for the demethylation and epimerization of podophyllotoxin.
1. Demethylation Reaction:
-
Dissolve podophyllotoxin (10 g, 24.1 mmol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous diethyl ether (70 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen bromide (HBr) gas through the solution for 10-15 minutes with continuous stirring.
-
Alternatively, treat the podophyllotoxin solution with a mixture of a strong acid like methanesulfonic acid and a sulfide such as D,L-methionine.
-
Monitor the reaction progress by TLC.
2. Hydrolysis and Epimerization:
-
After the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice and water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
3. Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane-acetone, 95:5 v/v).
-
Alternatively, recrystallize the crude product from a suitable solvent mixture like acetone-water or toluene-ethanol to yield pure this compound.
Synthesis and Isolation Workflow
Caption: A flowchart illustrating the key stages in the isolation of podophyllotoxin and its subsequent conversion to this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₀O₈[2] |
| Molecular Weight | 400.38 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 246-248 °C[3] |
| Solubility | Slightly soluble in chloroform and methanol[4] |
| Storage | Store at -20°C in an inert atmosphere[4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Characteristic signals for aromatic, methoxy, and aliphatic protons are observed. (Detailed spectrum not consistently available in public literature) |
| ¹³C NMR | A spectrum is available on PubChem (CID 122797)[2]. |
| Mass Spectrometry (ESI-MS) | The deprotonated molecule [M-H]⁻ is readily observed due to the phenolic hydroxyl group. Characteristic fragmentation involves losses of methyl radicals and the substituted group at the 4-position. |
| Infrared (IR) | Expected to show characteristic peaks for hydroxyl, carbonyl (lactone), aromatic C-H, and C-O stretching. |
Table 3: Synthesis Yields of this compound
| Method | Reagents | Yield | Reference |
| Demethylation | HBr in CH₂Cl₂/Et₂O | Not specified | Kuhn et al., 1969 |
| Demethylation | Methanesulfonic acid, D,L-methionine | Crude: 94%, Pure: 80% | US Patent 6,008,382A |
| Demethylation | Trifluoroacetic acid, Methanesulfonic acid, D,L-methionine | Crude: 94%, Pure: 65% (after chromatography)[1] | US Patent 6,008,382A[1] |
Table 4: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 0.31 | [5] |
| This compound | HepG2 (Human liver cancer) | 0.37 | [5] |
| Derivative 9g | HL-60 | 0.04 | [6] |
| Derivative 9g | A-549 (Human lung carcinoma) | <0.01 | [6] |
| Etoposide (VP-16) | CCRF-CEM (Human leukemic lymphoblasts) | 0.340 - 0.425 | [7] |
| Teniposide (VM-26) | CCRF-CEM | 0.025 - 0.040 | [7] |
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase II and disruption of microtubule dynamics.
Topoisomerase II Inhibition
Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to allow for strand passage. This compound and its derivatives, such as etoposide, act as topoisomerase II "poisons." They do not inhibit the catalytic activity of the enzyme directly but rather stabilize the covalent intermediate known as the "cleavable complex," in which the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These DNA breaks trigger a DNA damage response, activating signaling pathways such as the ATM/ATR pathway, which ultimately leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.
Caption: The signaling pathway of Topoisomerase II inhibition by this compound, leading to apoptosis.
Inhibition of Microtubule Assembly
This compound is also a potent inhibitor of microtubule assembly[5]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing the arrest of cells in the M phase of the cell cycle and ultimately inducing apoptosis. This mechanism is similar to that of other well-known mitotic inhibitors like colchicine and vinca alkaloids.
Conclusion
This compound stands as a testament to the power of natural product chemistry in the development of life-saving therapeutics. Its journey from a derivative of a plant-derived toxin to a cornerstone in the synthesis of widely used anticancer drugs highlights the importance of understanding the structure-activity relationships of bioactive molecules. This technical guide has provided a detailed overview of its discovery, isolation, synthesis, and multifaceted mechanism of action, offering valuable insights for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the derivatives of this compound continues to be a promising avenue for the discovery of novel and more effective anticancer agents.
References
- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 2. This compound | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4′-Demethylepipodophyllotoxin - LKT Labs [lktlabs.com]
- 4. 4'-Demethylepipodophyllotoxin | 6559-91-7 [chemicalbook.com]
- 5. glpbio.com [glpbio.com]
- 6. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Etoposide from (-)-4'-Demethylepipodophyllotoxin: A Technical Guide
Introduction
Etoposide is a potent anti-cancer agent widely used in the treatment of various malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1] It is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan found in the roots and rhizomes of the Himalayan Mayapple plant (Podophyllum hexandrum) and the American Mayapple (Podophyllum peltatum).[2][3] The immediate precursor for the semi-synthesis of etoposide is (-)-4'-demethylepipodophyllotoxin (DMEP), which can be obtained from podophyllotoxin.[4] This technical guide provides an in-depth overview of the synthesis of etoposide from DMEP, focusing on key experimental protocols, quantitative data, and a comparative analysis of different synthetic strategies. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Synthetic Strategies and Methodologies
The primary transformation in the synthesis of etoposide from DMEP is the glycosylation of the C4'-hydroxyl group of DMEP with a protected glucose derivative. Several methods have been developed to achieve this, primarily focusing on improving yield, reducing reaction times, and simplifying purification procedures.[5][6]
A common approach involves the direct condensation of DMEP with a protected glucopyranose derivative in the presence of a Lewis acid catalyst.[5][6] An alternative strategy involves the use of protecting groups for the phenolic hydroxyl group of DMEP, followed by glycosylation and deprotection. However, methods that avoid the need for protecting the 4'-phenolic hydroxyl group are generally preferred as they offer a more direct route.[5][6]
Key Synthetic Methods
Several synthetic methods for producing etoposide have been documented, with variations in catalysts, protecting groups, and reaction conditions influencing the overall yield and purity of the final product.
One prominent method involves the direct condensation of 4'-demethylepipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose, catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate.[5][6] This reaction is followed by the removal of the dichloroacetyl protecting groups to yield etoposide.[5][6]
Another approach utilizes a multi-step process that includes the protection of the 4'-phenolic hydroxyl group, glycosylation, and subsequent deprotection steps.[6] While this can lead to high-purity products, the additional steps can decrease the overall yield and increase the complexity of the synthesis.[6]
More recent advancements have explored biosynthetic routes, where the immediate precursor to etoposide, (–)-4′-desmethyl-epipodophyllotoxin, is produced in a heterologous plant system like Nicotiana benthamiana.[2] This method offers a potential alternative to relying on the extraction of podophyllotoxin from the endangered Himalayan Mayapple.[2]
Experimental Protocols
Method 1: Direct Condensation using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
This method, detailed in patent literature, describes a high-yield synthesis of etoposide via direct condensation.[5][6]
Step 1: Condensation
-
An oven-dried 100 mL three-necked round bottom flask equipped with a stir bar, low-temperature thermometer, septa, and H₂ inlet is charged with 4'-demethylepipodophyllotoxin (1 mmol) and 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (1.5 to 2.0 equivalents) in anhydrous dichloromethane (20-50% concentration based on the lignan).[6]
-
The mixture is cooled to a temperature between -50°C and -40°C.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 to 2.5 equivalents) is added slowly to the stirred mixture over a period of about 30 minutes, maintaining the temperature in the specified range.[5][6]
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 1 to 2 hours.[5][6]
-
Upon completion, the reaction is quenched, and the intermediate product, 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside, is isolated. This can be achieved by washing the solution with water, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[5] The crude intermediate may be purified by elution through a celite/basic alumina column or a silica gel column.[5][6]
Step 2: Conversion to Etoposide
-
The crude or purified intermediate from Step 1 is dissolved in an organic solvent, such as methanol.[5][6]
-
Zinc acetate dihydrate (1.0 to 2.0 equivalents based on the intermediate) is added to the solution.[5][6]
-
The mixture is heated to a temperature ranging from 60°C to 75°C for up to 2 hours to remove the dichloroacetyl protecting groups.[5][6]
-
After the reaction is complete, the mixture is worked up to isolate the crude etoposide.
-
The crude etoposide is then purified, for instance, by recrystallization from methanol/n-pentane at -4°C to 0°C for 8 to 12 hours.[6]
Method 2: Direct Condensation using Boron Trifluoride Etherate
This method is an alternative to the TMSOTf-catalyzed reaction.[5]
-
4'-demethyl-epipodophyllotoxin (1 mmol) and 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (2 mmol) are dissolved in dry dichloromethane under anhydrous conditions.[6]
-
The solution is cooled to between -20°C and -30°C.[5]
-
Boron trifluoride etherate (1.5 mmol) is added slowly with stirring.[5]
-
The reaction is monitored by TLC.
-
Once the reaction is complete, the solution is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude intermediate.[5]
-
The crude product is then converted to etoposide using the procedure outlined in Step 2 of Method 1.[5]
Quantitative Data
The yield and purity of etoposide are critical parameters in its synthesis. The following tables summarize the quantitative data from various reported methods.
| Method | Catalyst | Precursor | Intermediate | Final Product | Yield (based on DMEP) | Purity | Reference |
| Direct Condensation | Trimethylsilyl triflate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | 68% | >99% | [6] |
| Direct Condensation | Boron trifluoride etherate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-chloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | ~60% | - | [5] |
| Wang et al. Method | Boron trifluoride etherate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-chloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | 54% | - | [5][6] |
| Kuhn et al. Method (multi-step) | - | This compound | - | Etoposide | ~18% | - | [6] |
Experimental Workflow and Logical Relationships
The synthesis of etoposide from DMEP can be visualized as a series of steps. The following diagrams illustrate the general experimental workflow and the logical relationship between different synthetic approaches.
Caption: General experimental workflow for the synthesis of etoposide from this compound.
Caption: Logical relationship diagram comparing direct condensation and protecting group strategies for etoposide synthesis.
Conclusion
The synthesis of etoposide from this compound is a well-established process, with direct condensation methods catalyzed by Lewis acids like TMSOTf and boron trifluoride etherate offering efficient routes with good yields. The choice of synthetic strategy depends on the desired balance between yield, purity, and process complexity. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of oncology drug development. Further research into biosynthetic pathways may offer more sustainable and efficient methods for producing this vital anti-cancer medication in the future.
References
- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists describe new way to create etoposide | MDedge [mdedge.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 6. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
The Anticancer Potential of (-)-4'-Demethylepipodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, serves as a crucial scaffold for several clinically important anticancer drugs, including etoposide and teniposide.[1][2] This technical guide provides an in-depth analysis of the anticancer properties of DMEP, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. DMEP exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[3][4] Furthermore, it has been shown to interact with tubulin, affecting microtubule dynamics.[5] This document aims to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Mechanism of Action
The primary anticancer mechanism of this compound and its derivatives is the inhibition of DNA topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, DMEP derivatives induce protein-linked DNA double-strand breaks.[3][6] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Additionally, while its derivatives like etoposide are potent topoisomerase II poisons, the parent compound podophyllotoxin is known to inhibit microtubule polymerization by binding to tubulin at the colchicine binding site.[5][7] Studies on DMEP itself have revealed interactions with tubulin, suggesting a potential dual mechanism of action involving both topoisomerase II inhibition and microtubule disruption, although the latter is less pronounced compared to podophyllotoxin.[5]
Signaling Pathways
The cellular response to DMEP-induced DNA damage involves the activation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction
DMEP and its derivatives trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. DNA damage activates ATM/ATR signaling pathways, leading to the phosphorylation of downstream targets. A key pathway implicated in the action of related compounds is the PI3K/AKT pathway, which is a crucial regulator of cell survival. Inhibition of this pathway can promote apoptosis. The apoptotic cascade involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), ultimately leading to the cleavage of cellular substrates and cell death.[8][9]
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. inspiralis.com [inspiralis.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 7. igbmc.fr [igbmc.fr]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
(-)-4'-Demethylepipodophyllotoxin: A Targeted Approach to Cancer Therapy via the PI3K-AKT Pathway
For Immediate Release
This technical whitepaper provides an in-depth analysis of the anti-cancer agent (-)-4'-demethylepipodophyllotoxin, with a specific focus on its mechanism of action involving the critical PI3K-AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.
Executive Summary
This compound (DMEP), a derivative of the natural lignan podophyllotoxin, is an active anti-neoplastic agent.[1] While traditionally known for its role as a topoisomerase II inhibitor, recent evidence has illuminated its function as a modulator of key cellular signaling cascades. A pivotal study has demonstrated that DMEP exerts its anti-tumor effects in colorectal cancer (CRC) by targeting the phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[1] This compound induces DNA damage, cell cycle arrest, and apoptosis in cancer cells through its influence on this pathway.[1] Furthermore, DMEP has shown significant efficacy in vivo, inhibiting the growth of xenograft tumors without notable systemic toxicity.[1] This guide synthesizes the current understanding of DMEP's interaction with the PI3K-AKT pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Mechanism of Action: Targeting a Core Cancer Pathway
The PI3K-AKT signaling pathway is a fundamental cellular cascade that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell division and resistance to apoptosis.[1]
This compound has been identified as an inhibitor of this crucial pathway.[1] Treatment of cancer cells with DMEP leads to a significant downstream effect on the PI3K-AKT cascade. While the precise binding site and direct molecular interaction are still under investigation, transcriptomic analysis via RNA-sequencing has revealed that DMEP treatment leads to an activation of pathway-related genes that promote apoptosis and cell cycle arrest.[1] The compound's influence results in the inhibition of tumor cell growth and proliferation, highlighting a mechanism-driven therapeutic action.[1]
Quantitative Data Presentation
The anti-proliferative activity of this compound and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
Table 1: In Vitro Cytotoxicity (IC50) of DMEP Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DMEP Derivative (GP7) | K562 | Chronic Myelogenous Leukemia | 8.6 | [2] |
| DMEP Derivative (GP7OH) | K562 | Chronic Myelogenous Leukemia | 11.7 | [2] |
| DMEP (parent compound) | K562 | Chronic Myelogenous Leukemia | 13.6 | [2] |
| DMEP Derivative (GP7) | K562/DOX (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | 17.63 (Resistance Magnitude: 2.05) | [2] |
| DMEP (parent compound) | K562/DOX (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | 44.34 (Resistance Magnitude: 3.26) | [2] |
Note: Data for derivatives are included to show structure-activity relationships. The parent compound, DMEP, is denoted as DmePod in the cited source.
Table 2: In Vivo Efficacy of DMEP in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Change in Body Weight |
| Control (Vehicle) | ~1250 | ~1.2 | No significant change |
| DMEP (DOP) | ~250 | ~0.25 | No significant change |
Data are approximated from graphical representations in the source publication.[1] DMEP is denoted as DOP in the source.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K-AKT pathway and cancer cell viability.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic effects of DMEP on cancer cells.
-
Cell Plating: Seed cancer cells (e.g., DLD1, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DMEP in culture medium. Replace the existing medium with 100 µL of the medium containing DMEP at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plates for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for PI3K-AKT Pathway Proteins
This protocol is used to quantify the changes in the phosphorylation status of key pathway proteins like AKT following DMEP treatment.
-
Cell Lysis: Plate cells and treat with DMEP as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total-AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin), diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated AKT compared to total AKT.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of DMEP in an animal model.[1]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 DLD1 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer DMEP (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 × Length × Width²) and the body weight of the mice regularly (e.g., every 2-3 days) to assess efficacy and toxicity.
-
Endpoint: At the end of the study period (e.g., 21 days), euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as a targeted anti-cancer agent. Its ability to inhibit the PI3K-AKT pathway provides a clear mechanism for its observed effects on inducing apoptosis and halting the proliferation of cancer cells. The in vivo data further substantiates its therapeutic promise, showing potent tumor growth inhibition with a favorable safety profile.[1]
Future research should aim to precisely identify the direct molecular target of DMEP within the PI3K-AKT cascade. Further preclinical studies across a broader range of cancer types are warranted to explore the full spectrum of its activity. Additionally, combination studies with existing chemotherapeutics, such as oxaliplatin, have shown synergistic effects and could provide a valuable strategy to overcome drug resistance in clinical settings.[1]
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative and antitumor activity of derivatives of 4-beta-amino-4'-demethylepipodophyllotoxin and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Natural Reserves of (-)-4'-Demethylepipodophyllotoxin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of (-)-4'-Demethylepipodophyllotoxin, a key lignan in the synthesis of anticancer drugs. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols for extraction and isolation, and a visual representation of its biosynthetic pathway.
Executive Summary
This compound is a naturally occurring aryltetralin lignan and a crucial precursor for the semi-synthesis of etoposide and teniposide, widely used chemotherapy agents. While its parent compound, podophyllotoxin, is more abundant and extensively studied, understanding the natural sources and extraction methods for this compound is vital for optimizing drug development pipelines and exploring its own therapeutic potential. This guide illuminates the primary plant sources, quantifies the compound's presence, and provides a methodological framework for its isolation.
Natural Sources and Quantitative Analysis
The primary natural sources of this compound are plants from the Berberidaceae family, particularly species of the genera Podophyllum and Dysosma. While often found alongside the more abundant podophyllotoxin, its concentration can vary significantly based on the plant species, tissue type, and geographical location.
A key study successfully quantified this compound in Dysosma versipellis. From a 260 mg crude extract of this plant, researchers were able to isolate 16.5 mg of this compound with a purity of over 96%[1]. Another study developed a reversed-phase high-performance liquid chromatography (HPLC) method for the simultaneous determination of podophyllotoxin and six related compounds, including 4'-demethylepipodophyllotoxin, in Podophyllum extracts, demonstrating a reliable method for quantification[2].
The following table summarizes the available quantitative data for this compound and its parent compound, podophyllotoxin, in notable source plants. It is important to note that data for this compound is less prevalent in the literature compared to podophyllotoxin.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Dysosma versipellis | Not specified | This compound | 16.5 mg from 260 mg crude extract (>96% purity) | [1] |
| Dysosma versipellis | Not specified | Podophyllotoxin | 73.7 mg from 260 mg crude extract (>96% purity) | [1] |
| Podophyllum hexandrum | Rhizomes | Podophyllotoxin | 3.05% of dry weight | [3] |
| Podophyllum hexandrum | Roots | Podophyllotoxin | 1.37% of dry weight | [3] |
| Podophyllum peltatum | Not specified | Podophyllotoxin | 0.025% of dry weight | [3] |
Biosynthetic Pathway of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. The pathway involves the dimerization of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of enzymatic conversions. The following diagram illustrates the key steps leading to the formation of (-)-4'-desmethylepipodophyllotoxin.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide a generalized methodology for the extraction and isolation of this compound from plant material, based on established techniques for lignan purification.
General Experimental Workflow
The overall process for isolating this compound involves extraction from dried plant material, followed by a series of chromatographic purification steps.
Caption: General workflow for extraction and isolation.
Detailed Methodologies
1. Plant Material Preparation:
-
Rhizomes or other relevant plant parts of a source species (e.g., Dysosma versipellis) are collected and thoroughly washed.
-
The material is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.
-
The dried material is then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Ultrahigh Pressure Extraction (UPE): This method has been shown to be effective for extracting lignans from Dysosma versipellis[1].
-
Solvent: 80% aqueous methanol.
-
Pressure: 200 MPa.
-
Extraction Time: 1 minute.
-
Solid/Liquid Ratio: 1:12 (g/mL).
-
-
Conventional Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol using a Soxhlet apparatus or maceration with sonication.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
3. Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC is a highly effective technique for the separation and purification of lignans from crude extracts[1].
-
Two-Phase Solvent System: A suitable solvent system is selected to achieve optimal partition coefficients (K) for the target compounds. For the separation of podophyllotoxin and 4'-demethylepipodophyllotoxin from Dysosma versipellis, a system composed of petroleum ether-ethyl acetate-methanol-water (10:10:8:12, v/v/v/v) has been successfully used[1].
-
Procedure:
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase (the lower phase) is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm) and collected in fractions.
-
4. Analysis and Characterization:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.
-
HPLC Conditions (example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of 214 nm or 280 nm.
-
-
The identity and structure of the purified this compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This technical guide consolidates the current knowledge on the natural sources, quantification, and isolation of this compound. While Podophyllum and Dysosma species are confirmed sources, further research is needed to explore a wider range of plant species and to develop more efficient and scalable extraction and purification protocols. The methodologies and data presented herein provide a solid foundation for researchers to advance the study and utilization of this important natural product in the field of drug discovery and development.
References
- 1. Ultrahigh pressure extraction of lignan compounds from Dysosma versipellis and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression analysis of biosynthetic pathway genes vis-à-vis podophyllotoxin content in Podophyllum hexandrum Royle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of (-)-4'-Demethylepipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-4'-Demethylepipodophyllotoxin (DMEP) is a crucial semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan. It serves as a key intermediate in the synthesis of clinically important anticancer drugs, including etoposide and teniposide. A thorough understanding of its chemical properties and stability is paramount for its synthesis, purification, formulation, and the overall development of its derivatives. This technical guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, including its physicochemical parameters, spectroscopic data, and behavior under various stress conditions. Detailed experimental protocols for key analytical procedures are also provided to aid researchers in their work with this important compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀O₈ | [1][2][3] |
| Molecular Weight | 400.38 g/mol | [1][2][3] |
| CAS Number | 6559-91-7 | [1][2][3] |
| Melting Point | 246-248 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO (≥ 83.3 mg/mL). | [4] |
| IUPAC Name | (5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[5]benzofuro[5,6-f][6][7]benzodioxol-8-one | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound derivatives typically shows characteristic signals for the aromatic protons, the methoxy groups, and the protons of the tetracyclic lignan core. For a derivative, 4-(2,3,5,6-tetramethylpyrazine-1)-4'-demethylepipodophyllotoxin, key methine proton signals were observed at 4.75 (d, J=3.7 Hz, H-4), 4.76 (d, J=4.2 Hz, H-1), 2.52 (dd, J=13.8, 4.2 Hz, H-2), and 4.72 (m, H-3) ppm.[8] The ¹H-NMR spectrum of a similar derivative, compound 11, showed aromatic protons between δ 6.26 and 7.30 ppm and the characteristic -OCH₂O- signal at δ 5.98 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. In a derivative of this compound, the disappearance of the C4'-methoxy signal at around 61.0 ppm is a key indicator of successful demethylation.[10] The ¹³C NMR spectra of podophyllotoxin derivatives have been reported, which can serve as a reference for signal assignment.[11]
Infrared (IR) Spectroscopy
The IR spectrum of podophyllotoxin derivatives typically exhibits characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and aromatic (C=C) functional groups. The structures of various podophyllotoxin derivatives have been confirmed using IR spectroscopy.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The UV-Vis spectrum of podophyllotoxin and its derivatives typically shows absorption maxima in the UV region, characteristic of the aromatic rings and other chromophores present in the structure.
Chemical Stability
The stability of this compound is a critical factor in its handling, storage, and formulation. It is known to be sensitive to certain conditions, leading to degradation.
Hydrolytic Stability
The lactone ring in the podophyllotoxin scaffold is susceptible to hydrolysis, particularly under basic conditions. While specific kinetic data for this compound is limited, studies on related lignans suggest that the rate of hydrolysis is pH-dependent. Under acidic conditions, the molecule may also be prone to degradation, as indicated by synthesis patents where strong acids are used for demethylation, a process that can lead to side products if not carefully controlled.[12]
Oxidative Stability
The phenolic hydroxyl group and other electron-rich aromatic moieties in this compound make it susceptible to oxidation.[5][6][13] Oxidative degradation can lead to the formation of colored impurities and loss of biological activity. The antioxidant properties of related lignans suggest that they can be oxidized, and this process is a key aspect of their biological function and degradation.[14]
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of many pharmaceutical compounds. While specific photostability studies on this compound are not widely published, its structural similarity to other light-sensitive lignans suggests that protection from light is advisable during storage and handling.
Thermal Stability
Information from suppliers suggests that this compound should be stored at low temperatures (-20°C) to ensure long-term stability.[4] This indicates a potential for thermal degradation at elevated temperatures.
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the demethylation of podophyllotoxin.[12][15]
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
Protocol:
-
Demethylation: Podophyllotoxin is treated with a demethylating agent, such as a strong acid (e.g., methanesulfonic acid) in the presence of a sulfide (e.g., D,L-methionine).[12] The reaction is typically carried out in an organic solvent at a controlled temperature.
-
Work-up: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield crude this compound.
-
Purification:
-
Column Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/acetone).[12]
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture (e.g., isopropyl alcohol, acetone, acetic acid, or their mixtures with water).[12]
-
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system.
-
Stress Conditions:
-
Hydrolysis: Treat the sample solutions with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolysis: Expose the sample solution to UV and visible light in a photostability chamber.
-
Thermal Stress: Store the solid sample and solutions at elevated temperatures.
-
-
Time Points: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. LC-MS can be used to identify the structure of the degradation products.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor to important anticancer drugs. This guide has summarized its key chemical properties and highlighted its stability concerns, particularly its susceptibility to hydrolysis and oxidation. The provided experimental protocols offer a starting point for researchers working with this compound. Further detailed studies on its degradation kinetics and the full characterization of its degradation products are warranted to facilitate the development of stable formulations and novel derivatives with improved therapeutic profiles.
References
- 1. This compound | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Demethylepipodophyllotoxin | 6559-91-7 | FD21027 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oxidative Transformations of Lignans | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for (-)-4'-Demethylepipodophyllotoxin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin is a naturally occurring lignan and a key intermediate in the synthesis of etoposide, a widely used anticancer drug. It exhibits significant cytotoxic activity against various cancer cell lines. The primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability. Additionally, this document presents a summary of reported IC50 values for this compound in various cancer cell lines and illustrates the key signaling pathways involved in its cytotoxic effect.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 3.83 ± 0.08 | [1] |
| BGC-823 | Stomach Cancer | 4.15 ± 1.13 | [1] |
| HeLa | Cervical Cancer | 0.60 ± 0.20 | [1] |
| HepG2 | Hepatocellular Carcinoma | 1.21 ± 0.05 | [1] |
| A549 | Lung Cancer | >10 | [2] |
| DU145 | Prostate Cancer | >10 | [2] |
| KB | Nasopharyngeal Carcinoma | 0.85 | [2] |
| KBvin | Vincristine-resistant KB | >10 | [2] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay.[3][4]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow of the in vitro cytotoxicity assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway
The diagram below outlines the proposed signaling pathway for this compound-induced apoptosis.
Caption: Apoptotic pathway induced by this compound.
References
Assessing Apoptosis Induction by (-)-4'-Demethylepipodophyllotoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin, a derivative of podophyllotoxin, is an antineoplastic agent that has demonstrated significant potential in cancer research.[1][2] Its cytotoxic effects are primarily attributed to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This document provides detailed application notes and experimental protocols for assessing the apoptotic effects of this compound in cancer cell lines. The methodologies described herein are fundamental for elucidating its mechanism of action and evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA covalent complex, the compound induces protein-linked DNA breaks, leading to DNA damage.[3] This DNA damage can trigger cell cycle arrest, typically at the G2/M phase, and subsequently initiate apoptotic signaling pathways.[1][4]
Key signaling pathways implicated in this compound-induced apoptosis include the modulation of the PI3K/AKT pathway.[1] Furthermore, studies on related compounds like deoxypodophyllotoxin suggest the involvement of reactive oxygen species (ROS) production, activation of DNA damage-sensing kinases such as ATM and Chk2, and regulation of the p38 MAPK pathway.[5][6] These signaling cascades converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving essential cellular substrates.[6]
Data Presentation: Cytotoxicity of this compound and its Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 9g | HL-60 | Promyelocytic Leukemia | 0.04 |
| Derivative 9g | A-549 | Lung Carcinoma | <0.01 |
| Deoxypodophyllotoxin (DPT) | HCC827GR | Non-Small Cell Lung Cancer | ~0.006 - 0.008 |
| 4β-N-acetylamino derivative 12h | EC-9706 | Esophageal Carcinoma | 1.2 - 22.8 |
| 4β-N-acetylamino derivative 12h | HeLa | Cervical Cancer | 1.2 - 22.8 |
| 4β-N-acetylamino derivative 12h | T-24 | Bladder Carcinoma | 1.2 - 22.8 |
| 4β-N-acetylamino derivative 12h | H460 | Large Cell Lung Cancer | 1.2 - 22.8 |
Note: The data presented is for various derivatives of 4'-demethylepipodophyllotoxin as found in the cited literature.[7][8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Treated and untreated cells
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include a vehicle-treated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle detachment method.[13]
-
Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.[18]
-
Determine protein concentration using a BCA assay.[18]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[18]
-
Separate proteins by electrophoresis and transfer them to a membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
Analyze band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[20] An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[21]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis induction.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. phnxflow.com [phnxflow.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Synthesis and Anticancer Screening of Novel (-)-4'-Demethylepipodophyllotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer screening of novel derivatives of (-)-4'-demethylepipodophyllotoxin (DMEP), a potent semi-synthetic lignan derived from podophyllotoxin.[1][2][3] The protocols outlined below are intended to serve as a guide for the development of new anticancer drug candidates based on the DMEP scaffold. The information is curated from various studies focused on enhancing the therapeutic index of podophyllotoxin analogs by modifying their chemical structure to improve efficacy, reduce toxicity, and overcome drug resistance.[2][4]
Introduction
This compound is a key intermediate in the synthesis of clinically important anticancer drugs such as etoposide and teniposide.[5] These drugs exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][5] However, challenges such as drug resistance and dose-limiting toxicities necessitate the development of novel analogs with improved pharmacological profiles.[2][4] This document details the synthetic strategies for creating novel DMEP derivatives and the subsequent protocols for evaluating their anticancer potential.
Synthesis of this compound (DMEP)
The starting point for the synthesis of novel derivatives is the preparation of DMEP from podophyllotoxin. A common method involves the demethylation of podophyllotoxin at the 4'-position.
Protocol: Demethylation of Podophyllotoxin
This protocol describes a method for the synthesis of 4'-demethylepipodophyllotoxin from podophyllotoxin using a strong acid and a sulfide.[6][7]
Materials:
-
Podophyllotoxin
-
Methanesulfonic acid
-
D,L-Methionine
-
Acetone
-
Ice
-
Ethyl acetate
-
Silica gel for chromatography
-
Methylene chloride (CH₂Cl₂)
-
Isopropyl ether
Procedure:
-
Prepare a solution of podophyllotoxin (e.g., 50 g, 0.12 mol) in acetone (50 ml).
-
In a separate flask, prepare a mixture of D,L-methionine (100 g, 0.67 mol), methanesulfonic acid (500 ml, 7.7 mol), and water (10 ml).
-
Add the podophyllotoxin solution to the methionine-methanesulfonic acid mixture with stirring at ambient temperature. An exothermic reaction will cause the temperature to rise to approximately 40°C.
-
Continue stirring for 2 hours, allowing the mixture to return to room temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Extract the precipitate with ethyl acetate (3 x 700 ml).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a methylene chloride-acetone gradient (e.g., 90:10 v/v).
-
Crystallize the purified product from a mixture of isopropyl ether and methylene chloride to obtain pure 4'-demethylepipodophyllotoxin.
Synthesis of Novel DMEP Derivatives
The hydroxyl group at the C-4 position and the phenolic hydroxyl at the C-4' position of the DMEP molecule are common sites for chemical modification to generate novel derivatives with potentially enhanced anticancer activity.[1][8]
General Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and evaluation of novel DMEP derivatives.
Protocol: Synthesis of 4β-Amino Derivatives
This protocol outlines a general procedure for introducing an amino-containing moiety at the 4β-position of DMEP.
Materials:
-
This compound (DMEP)
-
An appropriate amine (e.g., an amino acid ester)
-
Coupling agents (e.g., DCC, HOBt)
-
Dry organic solvent (e.g., Dichloromethane, DMF)
-
Reagents for purification (e.g., silica gel)
Procedure:
-
Dissolve DMEP in a dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agents to the solution and stir for a few minutes.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any solid byproducts.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted reagents and byproducts.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the resulting derivative using column chromatography on silica gel.
Anticancer Screening Protocols
In Vitro Cytotoxicity Assays
The initial evaluation of novel DMEP derivatives involves assessing their cytotoxic effects against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HL-60, HepG2, MCF-7)[9][10][11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Novel DMEP derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the novel DMEP derivatives and a positive control (e.g., etoposide) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activities of novel DMEP derivatives are typically summarized in a table format for easy comparison.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Etoposide (VP-16) | HL-60 | Varies | [9] |
| A-549 | Varies | [9] | |
| 5-Fluorouracil (5-FU) | HL-60 | Varies | [9] |
| A-549 | Varies | [9] | |
| Compound 9g | HL-60 | 0.04 | [9] |
| (4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin) | A-549 | <0.01 | [9] |
| Compound 13a | L1210 | 10-20 fold more potent than VP-16 | [2] |
| Compound 27a | L1210 | 10-20 fold more potent than VP-16 | [2] |
| Compound 5b | A549 | 0.9 - 6.7 | [11] |
| (D-monosaccharide derivative) | HepG2 | 0.9 - 6.7 | [11] |
| SH-SY5Y | 0.9 - 6.7 | [11] | |
| KB/VCR | 0.9 - 6.7 | [11] | |
| HeLa | 0.9 - 6.7 | [11] | |
| Compound 7d | MGC-803 | Sub to low micromolar | [8] |
| Compound 28 | HepG2 | Highly active | [12] |
| KBvin (etoposide-resistant) | Significant inhibition | [12] |
Mechanism of Action Studies
To understand how novel DMEP derivatives exert their anticancer effects, further mechanistic studies are essential.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution. Many podophyllotoxin derivatives are known to induce cell cycle arrest at the G2/M phase.[4][8]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Topoisomerase II Inhibition
The primary mechanism of action for many DMEP derivatives is the inhibition of topoisomerase II.[2][12]
Caption: Mechanism of action of DMEP derivatives via Topoisomerase II inhibition.
Conclusion
The synthetic derivatization of this compound offers a promising strategy for the development of novel anticancer agents. The protocols and data presented here provide a framework for the rational design, synthesis, and biological evaluation of new DMEP-based compounds. By systematically modifying the DMEP scaffold and evaluating the resulting derivatives through a cascade of in vitro and mechanistic assays, researchers can identify lead candidates with improved therapeutic potential for further preclinical and clinical development. The exploration of various substitutions at the C-4 and C-4' positions has been shown to significantly impact the cytotoxic activity and mechanism of action, highlighting the importance of continued structure-activity relationship studies in this area.[1][2]
References
- 1. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 5. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 7. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 8. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (-)-4'-Demethylepipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin (DMEP) is a naturally occurring cyclolignan and a key intermediate in the semi-synthesis of widely used anticancer drugs, such as etoposide and teniposide. As a potent topoisomerase II inhibitor, DMEP itself exhibits significant antitumor activity. Its mechanism of action primarily involves the formation of a stable ternary complex with DNA and topoisomerase II, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis. Additionally, DMEP and its analogs have been reported to interact with tubulin, potentially contributing to their cytotoxic effects.
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving this compound and its derivatives. The protocols detailed below are for establishing and utilizing common xenograft models, conducting toxicity assessments, and performing pharmacokinetic analyses to evaluate the therapeutic potential of these compounds.
Data Presentation: In Vivo Efficacy of this compound Derivatives
The following tables summarize quantitative data from in vivo studies of various this compound derivatives in different cancer xenograft models. It is important to note that specific in vivo efficacy data for the parent compound, this compound, is limited in publicly available literature; therefore, data from closely related derivatives are presented.
Table 1: Antitumor Efficacy of DMEP Derivatives in Hepatoma (H22) Xenograft Model
| Compound | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Compound 28 | 8 mg/kg/day | Oral | 11 days | 51.0% (by weight) | [1] |
| Berberine Derivative 6k | 15 mg/kg/day | Intravenous | 21 days | Not explicitly stated, significant reduction in tumor volume and weight | [2] |
| Berberine Derivative 6k | 30 mg/kg/day | Intravenous | 21 days | Not explicitly stated, significant reduction in tumor volume and weight | [2] |
| Cyclophosphamide (Control) | 20 mg/kg/day | Intravenous | 21 days | Not explicitly stated, significant reduction in tumor volume and weight | [2] |
Table 2: Antitumor Efficacy of Podophyllotoxin Derivatives in Lung Carcinoma (A549) Xenograft Model
| Compound | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Platinum Complex 4 | 1 mg Pt/kg | Not Specified | 21 days | Significant reduction in tumor volume and weight | [3] |
| Cisplatin (Control) | 1 mg Pt/kg | Not Specified | 21 days | Significant reduction in tumor volume and weight | [3] |
| Selenium Nanoparticles | Not Specified | Not Specified | Not Specified | 72.23% | [4] |
Table 3: Antitumor Efficacy of Podophyllotoxin Derivatives in Triple-Negative Breast Cancer (MDA-MB-231) Xenograft Model
| Compound | Dosage | Administration Route | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| SU212 | 15 mg/kg | Intraperitoneal | 21 days | 46% | 42% | [5] |
| SU212 | 30 mg/kg | Intraperitoneal | 21 days | 71% | 81% | [5] |
| Arnicolide D (Low Dose) | 25 mg/kg/day | Oral | 22 days | 35.1% | 24.7% | [6] |
| Arnicolide D (High Dose) | 50 mg/kg/day | Oral | 22 days | 49.5% | 41.0% | [6] |
| Docetaxel (Control) | 10 mg/kg/week | Intraperitoneal | 22 days | 61.7% | 60.4% | [6] |
Table 4: Pharmacokinetic Parameters of a DMEP Glycoside Derivative (4DPG) in Mice
| Parameter | Value | Unit | Reference |
| Dosage | 5 | mg/kg | [7] |
| Administration Route | Intravenous | - | [7] |
| Volume of Distribution (Vd) | 0.466 | L/kg | [7] |
| Clearance (Cl) | 0.495 | L/h/kg | [7] |
| Mean Residence Time (MRT) | 0.306 | h | [7] |
Experimental Protocols
Protocol 1: Murine Hepatoma (H22) Xenograft Model
Objective: To establish a subcutaneous tumor model in mice using the H22 cell line to evaluate the in vivo antitumor efficacy of this compound and its derivatives.
Materials:
-
H22 hepatoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, for enhanced tumor take rate)
-
6-8 week old BALB/c or Kunming mice
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Cell Culture: Culture H22 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Inoculation: Anesthetize the mice. Shave the right flank and disinfect the area with 70% ethanol. Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, its derivatives, or vehicle control according to the predetermined dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and record their weights. Calculate the tumor growth inhibition (TGI) as a percentage.
Protocol 2: Human Breast Cancer (MDA-MB-231) Xenograft Model
Objective: To establish an orthotopic or subcutaneous tumor model using the triple-negative breast cancer cell line MDA-MB-231 to assess the efficacy of DMEP.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS.
-
Cell Preparation: Harvest and prepare the cells as described in Protocol 1, at a concentration of 1-5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Inoculation:
-
Subcutaneous Model: Inject 0.1 mL of the cell suspension (1-5 x 10^6 cells) subcutaneously into the flank.
-
Orthotopic Model: Anesthetize the mouse and make a small incision to expose the mammary fat pad. Inject 0.05 mL of the cell suspension into the fat pad and suture the incision.
-
-
Tumor Monitoring and Treatment: Follow steps 4-7 as outlined in Protocol 1.
Protocol 3: Human Lung Carcinoma (A549) Xenograft Model
Objective: To establish a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cells
-
F-12K Medium supplemented with 10% FBS
-
6-8 week old immunodeficient mice (e.g., SCID or BALB/c nude)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture: Culture A549 cells in F-12K medium with 10% FBS.
-
Cell Preparation: Prepare the cells as described in Protocol 1, at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Inoculation: Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring and Treatment: Follow steps 4-7 as outlined in Protocol 1.
Protocol 4: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., CD-1 or the same strain as the efficacy studies)
-
Test compound and vehicle
-
Equipment for clinical observation, blood collection, and necropsy.
Procedure:
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data or literature on similar compounds.
-
Animal Grouping: Assign a small group of mice (e.g., 3-5 per sex) to each dose level and a vehicle control group.
-
Drug Administration: Administer a single dose of the compound via the intended clinical route.
-
Clinical Observation: Observe the animals for signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for at least 14 days.
-
Data Collection: Record body weights, food and water consumption, and any clinical signs of toxicity.
-
Pathology: At the end of the observation period, perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect and preserve major organs for histopathological examination.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Protocol 5: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
Cannulated rodents (optional, for serial blood sampling) or non-cannulated rodents.
-
Test compound and vehicle.
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification in biological matrices.
Procedure:
-
Animal Dosing: Administer the compound to mice or rats at a specific dose via intravenous (IV) and/or oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Mandatory Visualizations
Caption: General workflow for in vivo anticancer efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Aza-podophyllotoxin derivative induces oxidative phosphorylation and cell death via AMPK activation in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Topoisomerase II Inhibition by (-)-4'-Demethylepipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin is a naturally occurring lignan and a key intermediate in the semi-synthesis of widely used anticancer drugs, including etoposide and teniposide. These compounds exert their cytotoxic effects by inhibiting topoisomerase II (Topo II), an essential enzyme that modulates DNA topology and is critical for DNA replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, this compound and its derivatives are classified as Topo II poisons. They act by stabilizing the transient covalent complex formed between Topo II and DNA, which leads to the accumulation of protein-linked DNA double-strand breaks and subsequently triggers apoptosis.
These application notes provide detailed protocols for the most common in vitro assays used to characterize the inhibitory activity of this compound and its analogues on Topo II. The described methods include the DNA decatenation assay, the DNA relaxation assay, and the DNA cleavage assay.
Mechanism of Action of this compound
Topoisomerase II facilitates the passage of one DNA duplex through another by creating a transient double-strand break. This compound and its derivatives bind to the Topo II-DNA complex and inhibit the re-ligation of the cleaved DNA strands. This stabilization of the "cleavage complex" transforms the essential enzyme into a potent cellular toxin that generates persistent DNA lesions.
Quantitative Data Summary
Table 1: In Vitro Topoisomerase II Inhibition by Etoposide
| Assay Type | Enzyme Source | IC50 (µM) | Reference |
| Topoisomerase II Inhibition | - | 59.2 | [1] |
| DNA Cleavage | Yeast Topoisomerase II | 6 ± 1 (with ATP) | |
| DNA Cleavage | Yeast Topoisomerase II | 25 ± 4 (with AMP-PNP) | |
| DNA Cleavage | Yeast Topoisomerase II | 45 ± 4 (no nucleotide) |
Table 2: Cytotoxicity of Etoposide and Teniposide (Derivatives of this compound)
| Compound | Cell Line | IC50 | Reference |
| Etoposide | HepG2 | 30.16 µM | [1] |
| Etoposide | MOLT-3 | 0.051 µM | [1] |
| Etoposide | BGC-823 | 43.74 ± 5.13 µM | [1] |
| Etoposide | HeLa | 209.90 ± 13.42 µM | [1] |
| Etoposide | A549 | 139.54 ± 7.05 µM | [1] |
| Teniposide | Tca8113 | 0.35 mg/L | |
| Teniposide | Glioma cells (high miR-181b) | 1.3 ± 0.34 µg/mL |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity by compounds like this compound is observed as a decrease in the amount of decatenated DNA.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA
-
30 mM ATP solution
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/ml BSA
-
STEB (Stop Buffer): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml Bromophenol Blue
-
Chloroform:Isoamyl alcohol (24:1)
-
This compound stock solution (in DMSO)
-
Agarose, TBE buffer, Ethidium bromide
Protocol:
-
On ice, prepare a reaction mixture containing (per reaction): 3 µl of 10x Assay Buffer, 1 µl of 30 mM ATP, 1 µl of kDNA (e.g., 200 ng/µl), and 21.7 µl of sterile water.
-
Aliquot 26.7 µl of the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add 0.3 µl of various concentrations of this compound to the respective tubes. For the control, add 0.3 µl of DMSO.
-
Add 3 µl of diluted Topoisomerase II (pre-diluted in Dilution Buffer to a concentration that gives complete decatenation in the control reaction) to each tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µl of STEB and 30 µl of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 2 minutes at room temperature.
-
Carefully load 20 µl of the upper aqueous phase onto a 1% agarose gel in TBE buffer.
-
Run the gel at approximately 85V for 1 hour.
-
Stain the gel with ethidium bromide (0.5 µg/ml) for 15-30 minutes, destain in water for 10-15 minutes, and visualize under UV light.
Topoisomerase II DNA Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topo II. Inhibitors of Topo II will prevent this conversion, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA
-
30 mM ATP solution
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/ml BSA
-
STEB (Stop Buffer): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml Bromophenol Blue
-
Chloroform:Isoamyl alcohol (24:1)
-
This compound stock solution (in DMSO)
-
Agarose, TBE buffer, Ethidium bromide
Protocol:
-
On ice, prepare a reaction mixture containing (per reaction): 3 µl of 10x Assay Buffer, 1 µl of 30 mM ATP, 0.5 µl of supercoiled pBR322 (e.g., 1 µg/µl), and 22.2 µl of sterile water.
-
Aliquot 26.7 µl of the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add 0.3 µl of various concentrations of this compound to the respective tubes. For the control, add 0.3 µl of DMSO.
-
Add 3 µl of diluted Topoisomerase II (pre-diluted in Dilution Buffer to a concentration that gives complete relaxation in the control reaction) to each tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µl of STEB and 30 µl of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 2 minutes at room temperature.
-
Carefully load 20 µl of the upper aqueous phase onto a 1% agarose gel in TBE buffer.
-
Run the gel at approximately 85V for 2 hours.
-
Stain the gel with ethidium bromide (0.5 µg/ml) for 15-30 minutes, destain in water for 10-15 minutes, and visualize under UV light.
Topoisomerase II-mediated DNA Cleavage Assay
This assay directly measures the formation of the stabilized cleavage complex. Topo II poisons increase the amount of linearized plasmid DNA, which can be visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Cleavage Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl2, 10 mM EDTA, 150 µg/ml BSA, 10 mM ATP
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/ml)
-
6x DNA Loading Dye
-
This compound stock solution (in DMSO)
-
Agarose, TBE buffer, Ethidium bromide
Protocol:
-
On ice, prepare a reaction mixture containing (per reaction): 2 µl of 10x Cleavage Buffer, 1 µl of supercoiled pBR322 (e.g., 1 µg/µl), and sterile water to a final volume of 17 µl.
-
Aliquot 17 µl of the reaction mixture into pre-chilled microcentrifuge tubes.
-
Add 1 µl of various concentrations of this compound to the respective tubes. For the control, add 1 µl of DMSO.
-
Add 2 µl of Topoisomerase II to each tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µl of 10% SDS and 2 µl of Proteinase K (20 mg/ml).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add 4 µl of 6x DNA loading dye.
-
Load the entire sample onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide in TBE buffer.
-
Run the gel until the dye front has migrated an appropriate distance.
-
Visualize the bands under UV light. The appearance of a linear DNA band indicates Topo II-mediated cleavage.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on Topoisomerase II. By employing these assays, researchers can effectively characterize the mechanism of action and determine the potency of this compound and its derivatives, which is crucial for the development of new anticancer agents. It is recommended to perform dose-response experiments to determine the IC50 value of the test compound for each assay. The inclusion of a known Topo II inhibitor, such as etoposide, as a positive control is essential for validating the assay results.
References
Application Notes and Protocols for the Formulation of (-)-4'-Demethylepipodophyllotoxin for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, characterization, and administration of (-)-4'-Demethylepipodophyllotoxin (DMEP) for preclinical animal studies. The information is intended to guide researchers in preparing stable and effective formulations for various routes of administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug substance is fundamental for formulation development. Below is a summary of the key properties of DMEP.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₈ | [1] |
| Molecular Weight | 400.38 g/mol | [1] |
| Predicted LogP | 1.7 | [1] |
| Predicted pKa | 9.94 ± 0.40 | |
| Solubility in DMSO | ≥ 83.3 mg/mL | |
| Aqueous Solubility | Poorly soluble | |
| Appearance | White to off-white solid |
Note: Predicted values are computationally derived and should be experimentally verified.
Formulation Protocols
Given its poor aqueous solubility, DMEP requires a suitable vehicle for administration in animal studies. Below are protocols for preparing parenteral and oral formulations.
Parenteral Formulation (Intravenous or Intraperitoneal Administration)
A common approach for solubilizing poorly water-soluble compounds for parenteral administration involves the use of a co-solvent system.
Table 2: Composition of a Parenteral Formulation for DMEP
| Component | Percentage (%) | Purpose |
| Dimethyl sulfoxide (DMSO) | 10 | Primary solvent |
| Polyethylene glycol 300 (PEG300) | 40 | Co-solvent and viscosity modifier |
| Polysorbate 80 (Tween 80) | 5 | Surfactant/solubilizing agent |
| Saline (0.9% NaCl) | 45 | Vehicle |
Protocol for Preparation (for a 1 mL final volume):
-
Weigh the required amount of DMEP based on the desired final concentration (e.g., 2 mg for a 2 mg/mL solution).
-
In a sterile vial, dissolve the DMEP in 100 µL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until a clear, homogeneous solution is obtained.
-
Slowly add 450 µL of sterile saline to the mixture while gently vortexing. The final solution should be clear.
-
Visually inspect the solution for any precipitation or particulates before administration.
Workflow for Parenteral Formulation Preparation:
References
Application Notes and Protocols: Utilizing (-)-4'-Demethylepipodophyllotoxin for the Development of Drug-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the molecular mechanisms that drive this resistance is crucial for the development of novel therapeutic strategies. (-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, is a potent anti-cancer agent that, like its parent compound, can induce cell cycle arrest and apoptosis.[1][2][3] The development of cell line models resistant to DMEP provides a valuable in-vitro system to investigate the signaling pathways and molecular changes associated with acquired resistance to this class of compounds. These models are instrumental in identifying new drug targets and strategies to overcome chemoresistance.
This document provides detailed protocols for the generation and characterization of DMEP-resistant cell lines, methods for quantifying resistance, and an overview of the potential signaling pathways involved.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize the cytotoxic activity of DMEP and its derivatives in sensitive and resistant cancer cell lines. This data is essential for quantifying the level of resistance achieved in the developed cell line models.
Table 1: Cytotoxicity of this compound Derivatives in Sensitive and Resistant Cell Lines
| Cell Line | Compound | IC50 / GI50 (µM) in Parental Line | IC50 / GI50 (µM) in Resistant Line | Fold Resistance | Reference |
| HL-60 | 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | 0.04 | Not Applicable | Not Applicable | [2] |
| A-549 | 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | <0.01 | Not Applicable | Not Applicable | [2] |
| KB | Novel DMEP Derivative (Compound 19) | Data not specified | Data not specified | Identical potency | [4] |
| KB | Novel DMEP Derivative (Compound 25) | Data not specified | Data not specified | Identical potency | [4] |
| KB | Novel DMEP Derivative (Compound 29) | Data not specified | Data not specified | Identical potency | [4] |
| KB | Novel DMEP Derivative (Compound 30) | Data not specified | Data not specified | Identical potency | [4] |
| KB | Novel DMEP Derivative (Compound 31) | Data not specified | Data not specified | Identical potency | [4] |
Note: The development of resistant cell lines often results in cross-resistance to other chemotherapeutic agents. The specific fold resistance should be determined empirically for each generated cell line.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line by Stepwise Dose Escalation
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to gradually increasing concentrations of the selective agent.
Materials:
-
Parental cancer cell line of choice (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (DMEP) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50 of DMEP in the parental cell line: a. Seed the parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a serial dilution of DMEP (e.g., from 0.01 µM to 100 µM) for 48-72 hours. c. Determine cell viability using a suitable assay and calculate the IC50 value, which is the concentration of DMEP that inhibits cell growth by 50%.
-
Initiate the resistance induction: a. Culture the parental cells in a medium containing DMEP at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%). b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several weeks.
-
Stepwise increase in DMEP concentration: a. Once the cells are stably growing at the initial concentration, increase the DMEP concentration by a factor of 1.5 to 2. b. Again, culture the cells at this new concentration until they adapt and resume stable proliferation. c. Repeat this stepwise increase in DMEP concentration. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Establishment of the resistant cell line: a. Continue this process until the cells are able to proliferate in a significantly higher concentration of DMEP (e.g., 10-fold to 50-fold the initial IC50). b. The resulting cell population is now considered a DMEP-resistant cell line.
-
Characterization and validation of the resistant phenotype: a. Determine the IC50 of DMEP in the newly established resistant cell line and compare it to the parental cell line to calculate the fold resistance (IC50 of resistant line / IC50 of parental line). b. To ensure the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. c. Characterize the resistant cell line for cross-resistance to other chemotherapeutic agents.
Protocol 2: Confirmation of Drug Resistance using a Cell Viability Assay
Procedure:
-
Seed both the parental and the DMEP-resistant cells in 96-well plates at the same density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of DMEP concentrations, ensuring the range covers the expected IC50 values for both cell lines.
-
Incubate for the same period used in the initial IC50 determination (e.g., 48-72 hours).
-
Perform a cell viability assay (e.g., MTT assay).
-
Plot the dose-response curves for both cell lines and calculate their respective IC50 values.
-
Calculate the Resistance Index (RI) or Fold Resistance using the formula: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Developing Drug-Resistant Cell Lines
The following diagram illustrates the stepwise process of generating a drug-resistant cell line.
Caption: Workflow for generating DMEP-resistant cell lines.
Proposed Signaling Pathway in DMEP Resistance
Resistance to podophyllotoxin derivatives can be multifactorial. One of the key mechanisms involves the upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been implicated in the regulation of these ABC transporters.[5][6][7] Activation of the PI3K/Akt pathway can lead to increased expression and activity of these efflux pumps, thereby reducing the intracellular concentration of the drug and conferring resistance.
Caption: PI3K/Akt pathway in DMEP resistance.
Concluding Remarks
The development and characterization of this compound-resistant cell lines are invaluable for advancing our understanding of drug resistance mechanisms. The protocols and information provided herein offer a framework for researchers to establish these models and investigate the underlying molecular pathways. The elucidation of these pathways will pave the way for the rational design of novel therapeutic strategies to overcome chemoresistance and improve patient outcomes in cancer treatment.
References
- 1. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
application of (-)-4'-Demethylepipodophyllotoxin in combination chemotherapy studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, is a potent anti-cancer agent. Like its clinically utilized derivatives, etoposide and teniposide, DMEP functions primarily as a topoisomerase II inhibitor, leading to DNA damage and cell death. Recent research has focused on its application in combination chemotherapy to enhance efficacy, overcome drug resistance, and reduce toxicity. This document provides detailed application notes and protocols based on studies investigating DMEP in combination with other chemotherapeutic agents, with a specific focus on its synergistic effects with oxaliplatin in colorectal cancer (CRC).
Key Application: Synergistic Combination with Oxaliplatin in Colorectal Cancer
A significant application of DMEP is its synergistic cytotoxicity when combined with the platinum-based drug, oxaliplatin, a standard-of-care chemotherapy for colorectal cancer.[1] Studies have demonstrated that this combination is more effective at inhibiting CRC cell growth than either agent alone. The mechanism underlying this synergy involves the modulation of the PI3K-AKT signaling pathway, leading to enhanced DNA damage, G2/M phase cell cycle arrest, and apoptosis.[1] This combination presents a promising strategy to overcome oxaliplatin resistance, a major challenge in the treatment of advanced CRC.[1]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from studies on DMEP (referred to as DOP in the source study) alone and in combination with oxaliplatin in human colorectal cancer cell lines.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| DLD1 | This compound (DOP) | 0.1224[1] |
| HCT-116 | This compound (DOP) | 0.1552[1] |
IC50 values were determined using the Cell Counting Kit-8 (CCK-8) assay after treatment.
Table 2: Synergistic Effect of DOP and Oxaliplatin Combination
| Cell Line | DOP Concentration (µM) | Oxaliplatin Concentration (µM) | Combination Index (CI) | Interpretation |
| DLD1 & HCT-116 | 0.1, 0.15, 0.25 | 2, 4, 8 | < 1 | Synergistic Effect[1] |
The Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates synergy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by the combination therapy and the general workflow for assessing synergistic effects.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (-)-4'-Demethylepipodophyllotoxin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-4'-Demethylepipodophyllotoxin (DMEP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing the aqueous solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound (DMEP)?
A1: The aqueous solubility of this compound is not extensively reported in publicly available literature. However, its derivatives, etoposide and teniposide, are known to be sparingly soluble and practically insoluble in water, respectively[1][2]. Given its structural similarity, DMEP is also expected to have very low aqueous solubility. For experimental purposes, it is highly soluble in dimethyl sulfoxide (DMSO) at 50 mg/mL (124.88 mM)[3]. A common formulation for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of 2 mg/mL[3].
Q2: What are the primary strategies for improving the aqueous solubility of DMEP?
A2: The primary strategies for enhancing the aqueous solubility of poorly soluble compounds like DMEP can be broadly categorized into three approaches:
-
Physical Modifications: These methods alter the physical properties of the drug to improve its dissolution rate and solubility. Key techniques include:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state can enhance wettability and dissolution.
-
-
Chemical Modifications: This involves altering the chemical structure of the DMEP molecule to introduce more hydrophilic moieties. The most common approach is the synthesis of:
-
Prodrugs: Creating bioreversible derivatives that are more water-soluble and convert to the active DMEP in vivo. A notable example is the development of etoposide phosphate, a water-soluble prodrug of etoposide[4].
-
Salt Formation: This is generally not applicable to DMEP due to the absence of readily ionizable functional groups.
-
-
Formulation-Based Approaches: These methods involve the use of excipients to increase the solubility of the drug in a formulation. Common techniques include:
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic DMEP molecule within the cavity of a cyclodextrin molecule to form a more soluble inclusion complex.
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate the drug in their hydrophobic core, thereby increasing its apparent solubility in an aqueous medium.
-
Nanoformulations: Developing nanoparticles, such as nanosuspensions or nanoemulsions, to increase the surface area and improve dissolution.
-
Q3: How does chemical modification at the C4 position of DMEP affect its solubility?
A3: Chemical modifications at the C4 position of the DMEP molecule have been extensively explored to improve its pharmacological properties, including aqueous solubility. Introducing polar or ionizable groups at this position can significantly enhance water solubility. For instance, the synthesis of derivatives with a tertiary amino group has been shown to increase water solubility[5]. Similarly, creating carbamate and amino acid prodrugs at the C4 position are effective strategies for improving the aqueous solubility of podophyllotoxin derivatives[6].
Troubleshooting Guides
Problem 1: Low Dissolution Rate of DMEP in Aqueous Buffers
Cause: The hydrophobic nature and crystalline structure of DMEP lead to poor wettability and slow dissolution in aqueous media.
Solutions:
| Solution | Principle | Considerations |
| Particle Size Reduction | Increase surface area for dissolution. | May not be sufficient for compounds with very low intrinsic solubility. Can be achieved through micronization or nanosuspension techniques. |
| Solid Dispersion | Enhance wettability and dispersibility by incorporating the drug in a hydrophilic carrier matrix. | Choice of carrier (e.g., PEGs, PVP, poloxamers) and preparation method (e.g., solvent evaporation, fusion) are critical. |
| Use of Surfactants | Reduce surface tension between the drug and the dissolution medium, improving wetting. | Select a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) at an appropriate concentration to avoid toxicity. |
Problem 2: Precipitation of DMEP upon Dilution of a Stock Solution
Cause: DMEP is often dissolved in a water-miscible organic solvent like DMSO for stock solutions. When this stock is diluted into an aqueous buffer, the solvent polarity changes drastically, causing the poorly soluble DMEP to precipitate out.
Solutions:
| Solution | Principle | Considerations |
| Use of Cosolvents | Maintain DMEP solubility by using a mixture of water and a cosolvent (e.g., ethanol, PEG 400) in the final solution. | The concentration of the cosolvent needs to be optimized to ensure solubility without causing toxicity in biological assays. |
| Cyclodextrin Complexation | Form an inclusion complex with a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) to keep DMEP solubilized in the aqueous phase. | The type and concentration of cyclodextrin must be carefully selected. Phase solubility studies are recommended to determine the optimal ratio. |
| Micellar Formulation | Incorporate DMEP into surfactant micelles to prevent precipitation upon dilution. | The critical micelle concentration (CMC) of the surfactant and the drug-loading capacity of the micelles are important parameters. |
Problem 3: Difficulty in Achieving Therapeutic Concentrations in In Vitro Assays
Cause: The low aqueous solubility of DMEP can make it challenging to prepare solutions at concentrations high enough to observe a biological effect without using high, potentially cytotoxic, concentrations of organic solvents.
Solutions:
| Solution | Principle | Considerations |
| Prodrug Approach | Synthesize a water-soluble prodrug of DMEP that converts to the active compound under assay conditions. | The rate of conversion to the active drug must be considered. Requires synthetic chemistry expertise. |
| Nanoformulation | Prepare a nanosuspension of DMEP, which consists of pure drug nanoparticles stabilized by a surfactant. This can increase the saturation solubility. | Requires specialized equipment for preparation (e.g., high-pressure homogenizer, microfluidizer). |
| Amorphous Solid Dispersion | Formulating DMEP in an amorphous state within a polymer matrix can lead to a supersaturated solution upon dissolution, temporarily increasing the concentration of dissolved drug. | The stability of the amorphous form is crucial, as it can revert to a more stable, less soluble crystalline form over time. |
Quantitative Data Summary
The following tables summarize the solubility enhancement data for etoposide, a derivative of DMEP, which can serve as a reference for formulating DMEP.
Table 1: Solubility Enhancement of Etoposide using Solid Dispersions
| Carrier | Drug-to-Carrier Ratio | Solubility Increase (%) | Reference |
| PEG 8000 | 1:5 | 32.3 | [6] |
| PEG 8000 | 1:10 | 96.8 | [6] |
| PEG 8000 | 1:20 | 133.5 | [6] |
| PEG 8000 | 1:30 | 280.7 | [6] |
| PEG 8000 | 1:40 | 326.6 | [6] |
| Xylitol | 1:20 | 120.7 | [6] |
Table 2: Solubility of Podophyllotoxin and a Glucoside Derivative
| Compound | Aqueous Solubility (mg/mL) at 25°C | Reference |
| Podophyllotoxin | 2.2 | [7] |
| Peracetylated Glucoside Derivative (6b) | 1.7 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of DMEP by the Solvent Evaporation Method
This protocol is adapted from methods used for etoposide[8].
-
Dissolution: Dissolve a specific amount of DMEP and a hydrophilic carrier (e.g., PEG 6000, PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and then sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD to confirm amorphization).
Protocol 2: Preparation of a DMEP-Cyclodextrin Inclusion Complex by the Kneading Method
This protocol is a general method for preparing cyclodextrin inclusion complexes[9][10].
-
Paste Formation: Place a specific amount of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick paste.
-
Drug Incorporation: Gradually add the DMEP powder to the cyclodextrin paste while continuously triturating the mixture.
-
Kneading: Continue kneading the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing and Storage: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a desiccator.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and XRD, and evaluate the improvement in solubility through phase solubility studies.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies for Enhancing DMEP Aqueous Solubility.
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teniposide | C32H32O13S | CID 452548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Demethylepipodophyllotoxin | Microtubule Associated | TargetMol [targetmol.com]
- 4. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. "Solubility and dissolution behavior of etoposide from solid dispersion" by Jie Du [scholarlycommons.pacific.edu]
- 7. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
Technical Support Center: Overcoming (-)-4'-Demethylepipodophyllotoxin (DMEP) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming (-)-4'-demethylepipodophyllotoxin (DMEP) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound (DMEP) and its derivatives like etoposide?
A1: Resistance to DMEP and its derivatives is a multifactorial issue. The most commonly reported mechanisms include:
-
Overexpression of ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) is a well-documented efflux pump that actively removes DMEP and other chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and efficacy.
-
Alterations in drug targets: While DMEP primarily targets topoisomerase II, mutations or altered expression of this enzyme can lead to reduced drug binding and effectiveness.
-
Activation of pro-survival signaling pathways: The PI3K/Akt pathway is frequently hyperactivated in resistant cancer cells, promoting cell survival and inhibiting apoptosis.
-
Epithelial-Mesenchymal Transition (EMT): Cancer cells undergoing EMT can acquire stem-cell-like characteristics and exhibit increased resistance to various drugs, including DMEP derivatives.
-
Defects in apoptotic pathways: Alterations in proteins that regulate apoptosis, such as those in the Bcl-2 family, can make cancer cells less susceptible to drug-induced cell death.
Q2: Which cancer cell lines are commonly used as models for studying DMEP resistance?
A2: Several established cancer cell lines are utilized to investigate DMEP resistance. These are often developed by exposing parental, drug-sensitive cell lines to gradually increasing concentrations of the drug. Commonly used models include:
-
Human leukemia cell lines: K562/ADM (doxorubicin-resistant, often cross-resistant to other agents).
-
Human lung cancer cell lines: A549-resistant sublines.[1]
-
Human nasopharyngeal carcinoma cell lines: KBvin (vincristine-resistant, showing cross-resistance to etoposide).[2]
-
Human breast cancer cell lines: MCF-7/DOX (doxorubicin-resistant).[2]
-
Chinese Hamster Ovary (CHO) cell lines: PodR mutants (podophyllotoxin-resistant).[3]
Q3: What are the main strategies being explored to overcome DMEP resistance?
A3: Researchers are investigating several promising approaches to circumvent DMEP resistance:
-
Development of novel DMEP derivatives: Synthesizing new analogs that are less susceptible to efflux by P-gp or have enhanced activity against resistant cells.[2][4]
-
Combination therapies: Using DMEP or its derivatives in conjunction with other chemotherapeutic agents or targeted therapies to create synergistic effects and target multiple resistance mechanisms.
-
Targeting resistance-related signaling pathways: Employing inhibitors of pathways like PI3K/Akt to re-sensitize resistant cells to DMEP.
-
Modulating EMT: Using agents that can reverse the EMT phenotype to restore drug sensitivity.
-
Nanoparticle-based drug delivery: Encapsulating DMEP in nanoparticles can help bypass efflux pumps and enhance drug delivery to the tumor site.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for DMEP in resistant vs. sensitive cell lines.
| Potential Cause | Troubleshooting Step |
| Cell line instability: Resistant cell lines can lose their resistance phenotype over time, especially without continuous low-dose drug pressure. | Regularly verify the resistance of your cell line by comparing its IC50 value to the parental line. If resistance has diminished, consider re-deriving the resistant line or using a lower passage number from a frozen stock. |
| Inconsistent cell seeding density: The initial number of cells plated can significantly impact the final IC50 value. | Optimize and standardize the cell seeding density for your specific cell line in a 96-well plate format. Ensure consistent cell numbers across all wells and experiments. |
| Variability in drug preparation: Improper dissolution or storage of DMEP can lead to inconsistent concentrations. | Prepare fresh stock solutions of DMEP in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Assay-related issues (MTT/XTT): Incubation times, reagent concentrations, and formazan crystal solubilization can all introduce variability. | Standardize all steps of your cytotoxicity assay, including incubation times with the drug and the viability reagent. Ensure complete solubilization of the formazan product before reading the absorbance. |
Issue 2: Difficulty in establishing a stable DMEP-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial drug concentration is too high: Exposing cells to a lethal dose of DMEP from the outset will prevent the selection of resistant clones. | Start with a low concentration of DMEP (e.g., the IC20 or IC30) and gradually increase the dose as the cells adapt and resume proliferation. |
| Inadequate recovery time: Cells need sufficient time to recover and repopulate after each round of drug selection. | Allow the surviving cells to reach 70-80% confluency in drug-free medium before proceeding to the next higher concentration of DMEP. |
| Mycoplasma contamination: Mycoplasma can alter cellular metabolism and drug sensitivity, interfering with the selection process. | Regularly test your cell lines for mycoplasma contamination and treat if necessary. |
Issue 3: Unexpected results in Western blot analysis of P-glycoprotein (P-gp).
| Potential Cause | Troubleshooting Step |
| Low P-gp expression: The level of P-gp overexpression may be modest in your resistant cell line. | Use a positive control cell line known to have high P-gp expression (e.g., K562/ADM) to validate your antibody and protocol. Increase the amount of protein loaded on the gel. |
| Poor antibody performance: The primary antibody may not be optimal for detecting P-gp. | Test different commercially available P-gp antibodies. Ensure you are using the recommended antibody dilution and incubation conditions. |
| Inefficient protein extraction: P-gp is a membrane protein and may require specific lysis buffers for efficient extraction. | Use a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to ensure proper solubilization of membrane proteins. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (DMEP) Derivatives in Sensitive and Resistant Cancer Cell Lines.
| Compound | Cell Line | Resistance Profile | GI50 (µM) | Reference |
| Etoposide (VP-16) | KB | Sensitive | 0.85 | [2] |
| KBvin | Vincristine-resistant | >10 | [2] | |
| GL-331 | KB | Sensitive | 3.977 | [2] |
| KBvin | Vincristine-resistant | 6.768 | [2] | |
| Compound 28 | KB | Sensitive | 0.821 | [2] |
| KBvin | Vincristine-resistant | 1.107 | [2] | |
| Etoposide (VP-16) | Bel7402 | Sensitive | 1.25 ± 0.11 | [2] |
| Bel7402/5-FU | 5-FU-resistant | 1.87 ± 0.15 | [2] | |
| MCF-7 | Sensitive | 0.98 ± 0.09 | [2] | |
| MCF-7/DOX | Doxorubicin-resistant | 3.24 ± 0.28 | [2] | |
| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 | [5] |
| Compound 11a | A549 | Lung Carcinoma | 0.8 | [5] |
| Podophyllotoxin | SW480 | Colon Cancer | 4.1 | [5] |
| SMMC-7721 | Hepatoma | 9.4 | [5] | |
| Compound 42a | SW480 | Colon Cancer | 0.23 | [5] |
| SMMC-7721 | Hepatoma | 0.56 | [5] |
Table 2: Cytotoxicity of Podophyllotoxin Analogs in Breast Cancer Cell Lines.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | BT-549 IC50 (µM) | Reference |
| 5′-demethoxy-β-peltatin-A-methylether | 7.22 ± 0.09 | 2.44 ± 0.08 | 1.26 ± 0.08 | [6] |
| acetylpodophyllotoxin | 0.31 ± 0.03 | 0.39 ± 0.02 | 0.011 ± 0.001 | [6] |
| 5′-demethoxydeoxypodophyllotoxin | 0.04 ± 0.01 | 0.145 ± 0.04 | 0.019 ± 0.002 | [6] |
| 7′,8′-dehydroacetylpodophyllotoxin | 0.35 ± 0.01 | 0.16 ± 0.01 | 0.46 ± 0.02 | [6] |
| Etoposide (VP-16) | 0.52 ± 0.03 | 0.89 ± 0.05 | 0.155 ± 0.01 | [6] |
Experimental Protocols
MTT Assay for Determining IC50 Values
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DMEP or its derivatives in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to dissolve the formazan crystals completely. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of the cancer cells. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: After the cells have attached (for adherent cells), treat them with various concentrations of DMEP or its derivatives. For suspension cells, treatment can be done before plating.
-
Incubation: Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.
-
Fixation and Staining: Carefully remove the medium, wash the wells with PBS, and fix the colonies with a solution like methanol or 4% paraformaldehyde for 10-20 minutes. Stain the fixed colonies with a 0.1-0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.
Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (ABCB1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt signaling pathway in DMEP resistance.
Caption: Epithelial-Mesenchymal Transition (EMT) and drug resistance.
Caption: Chk2 signaling in response to DMEP-induced DNA damage.
Caption: Experimental workflow for studying DMEP resistance.
References
- 1. Characterization of human lung cancer cells resistant to 4'-O-demethyl-4beta-(2"-nitro-4"-fluoroanilino)-4-desoxypodophyllotoxin , a unique compound in the epipodophyllotoxin antitumor class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin resistance: a codominant selection system for quantitative mutagenesis studies in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines [mdpi.com]
Technical Support Center: Reducing the Toxicity of (-)-4'-Demethylepipodophyllotoxin (DMEP) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis and evaluation of (-)-4'-Demethylepipodophyllotoxin (DMEP) derivatives. Our goal is to facilitate the development of safer and more effective anticancer agents.
Frequently Asked Questions (FAQs)
Q1: My novel DMEP derivative shows high cytotoxicity in cancer cell lines but also significant toxicity in non-cancerous cell lines. How can I improve its selectivity?
A1: Lack of selectivity is a common challenge. Consider the following strategies:
-
Structural Modification: The C4 position of the DMEP scaffold is a key site for modification to alter the antitumor spectrum and safety profile. Introducing bulky substituents or specific linkages at C4 can modulate the compound's interaction with its target and cellular transporters, potentially leading to greater selectivity.[1]
-
Hybridization: Conjugating the DMEP derivative with a molecule that is preferentially taken up by cancer cells can enhance tumor targeting. For example, molecules that exploit the polyamine transport system, which is often upregulated in cancer, can be effective.[2]
-
Formulation with Targeting Moieties: Incorporating the derivative into a nanodelivery system, such as a cholesterol-rich nano-emulsion (LDE), can improve tumor targeting and reduce systemic toxicity.[3]
Q2: I'm observing high variability between replicate wells in my cytotoxicity assays. What are the likely causes and solutions?
A2: High variability can obscure the true effect of your compound. Common causes and their solutions are outlined below:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between seeding wells. |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent pipetting technique. When adding the compound, ensure it is well-mixed in the medium. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding your compound. If precipitation is observed, you may need to adjust the solvent concentration or consider a different formulation. |
For more troubleshooting tips, refer to the detailed guide on cytotoxicity assays.[4]
Q3: My DMEP derivative is poorly soluble in aqueous solutions, making it difficult to formulate for in vivo studies. What can I do?
A3: Poor water solubility is a known limitation of many podophyllotoxin derivatives.[5][6] Here are some approaches to address this:
-
Prodrug Synthesis: Converting the derivative into a more soluble prodrug that is metabolized to the active compound in vivo is a common strategy. Etoposide phosphate is a successful example of this approach.[7]
-
Formulation in Nanosystems: Encapsulating the compound in nanoparticles, liposomes, or micelles can significantly improve its solubility and bioavailability.[1][8] Covalently coupling the derivative to polyethylene glycol (PEG) can also enhance solubility.[1][8]
-
Use of Co-solvents or Different Vehicles: For preclinical studies, consider formulating the compound in an oil suspension or a nano-emulsion, which has been shown to reduce toxicity and improve efficacy for some etoposide derivatives.[3][9]
Q4: I have observed infusion-related reactions (e.g., hypotension, bronchospasm) in my animal model. How can I mitigate these?
A4: Infusion-related reactions are a known side effect of etoposide and its derivatives.[10][11][12] The following strategies can be adapted for preclinical studies:
-
Reduce Infusion Rate: Administering the compound via a slower infusion over a longer period (e.g., 30-60 minutes) can prevent hypotension by reducing the peak plasma concentration.[11][12][13]
-
Premedication: Administering corticosteroids and antihistamines prior to the infusion of the DMEP derivative can help prevent hypersensitivity reactions.[10][13][14]
-
Alternative Formulations: If using a formulation with polysorbate 80, consider that this vehicle can sometimes contribute to hypersensitivity. Etoposide phosphate, a water-soluble ester of etoposide, is a suitable alternative that has been shown to be well-tolerated in patients with hypersensitivity to standard etoposide formulations.[13]
Q5: My lead DMEP derivative is causing significant myelosuppression in my in vivo model. What are my options for managing this toxicity?
A5: Myelosuppression is a dose-limiting toxicity for many etoposide-like compounds.[12][15] Management strategies in a research setting include:
-
Dose and Schedule Modification: Reduce the dose or alter the treatment schedule (e.g., fewer consecutive days of administration) to allow for bone marrow recovery between cycles.[15]
-
Combination Therapy: Combining the DMEP derivative with another anticancer agent that has a different toxicity profile may allow for a reduction in the dose of the DMEP derivative while maintaining or enhancing antitumor efficacy.
-
Supportive Care: In preclinical studies, careful monitoring of blood counts is crucial. While not a direct solution to the compound's toxicity, understanding the kinetics of myelosuppression and recovery is vital for determining a manageable dosing regimen.[15]
Troubleshooting Guides
Guide 1: In Vitro Cytotoxicity Assays
| Observed Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension; Use calibrated pipettes and consistent technique; Avoid using outer wells or fill them with sterile PBS to maintain humidity.[4] |
| No cytotoxic effect observed even at high concentrations | Compound is not soluble in the culture medium; The chosen cell line is resistant; Incubation time is too short. | Check solubility and consider a vehicle like DMSO (final concentration <0.5%); Test on a different, more sensitive cell line; Extend the incubation period (e.g., up to 72 hours).[4] |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | The concentration of the vehicle is too high; The cell line is particularly sensitive to the vehicle. | Reduce the final concentration of the vehicle (ideally to ≤0.1%); Test different, less toxic solvents if possible.[4] |
| Inconsistent IC50 values across experiments | Variation in cell passage number or health; Inconsistent incubation times; Different batches of reagents. | Use cells within a consistent passage number range; Standardize all incubation times; Use the same batches of media, serum, and reagents for a set of comparative experiments. |
Guide 2: In Vivo Toxicity Assessment in Murine Models
| Observed Issue | Possible Cause(s) | Recommended Solution(s) |
| Acute toxicity (e.g., death) shortly after administration | Infusion-related reaction; Vehicle toxicity; Dose is too high. | Slow the infusion rate; Administer premedication (corticosteroids, antihistamines); Conduct a vehicle-only toxicity study; Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[3] |
| Significant weight loss (>15-20%) | General toxicity of the compound; Gastrointestinal toxicity. | Monitor animal health daily; Reduce the dose or dosing frequency; Provide supportive care (e.g., hydration, nutritional supplements). A steady gain in body weight can be a preliminary indicator of lower toxicity.[1] |
| Severe myelosuppression | Compound's mechanism of action. | Adjust the dose and schedule to allow for hematopoietic recovery; Consider co-administration with agents that can mitigate myelosuppression if relevant to the study design.[15] |
| Variable tumor growth inhibition | Inconsistent tumor cell implantation; Heterogeneity of the tumor model. | Refine the tumor implantation technique to ensure consistent tumor size at the start of treatment; Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II DNA Decatenation Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Proteinase K
-
10% SDS
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following in order: sterile water, 10x Topo II Assay Buffer, ATP solution, kDNA substrate, and the test compound at various concentrations. Include a no-enzyme control, a no-drug (vehicle) control, and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add a pre-determined amount of Topo II enzyme (e.g., 1-5 units) to each tube, except for the no-enzyme control. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for 15 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add the Stop Buffer/Loading Dye to each reaction tube.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100-250 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light and document the results. Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel. Inhibition of Topo II activity will result in a higher amount of catenated kDNA remaining in the well compared to the no-drug control.
(This protocol is adapted from general methodologies for Topoisomerase II inhibition assays).[16][17]
Protocol 2: In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes
This protocol provides a framework for assessing the cardiotoxic potential of DMEP derivatives using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
Synchronously beating hiPSC-CMs cultured in appropriate plates (e.g., 96-well E-plate Cardio for impedance-based measurements)
-
Culture medium for hiPSC-CMs
-
Test compound at various concentrations
-
Positive control cardiotoxic drug (e.g., doxorubicin, E-4031)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture hiPSC-CMs until they form a synchronously beating monolayer.
-
Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of the test compound for a specified duration (e.g., 48 hours). Include vehicle-only controls.
-
Functional Assessment (Real-Time): If using an impedance-based system (like xCELLigence RTCA Cardio), monitor the cell index, beating rate, and amplitude in real-time throughout the experiment.[18][19]
-
Cytotoxicity Assessment (Endpoint):
-
After the treatment period, collect the cell culture supernatant.
-
Perform an LDH assay on the supernatant to quantify membrane damage, which is an indicator of cytotoxicity.[18]
-
-
Electrophysiological Assessment (Optional but Recommended):
-
For a more detailed analysis of pro-arrhythmic potential, perform patch-clamp studies to assess the effect of the compound on key cardiac ion channels (e.g., hERG, sodium, and calcium channels).[20]
-
Data Analysis:
-
Analyze changes in beating rate, amplitude, and cell index over time.
-
Calculate the percentage of cytotoxicity based on the LDH assay results.
-
Determine if the compound blocks critical cardiac ion channels.
(This protocol is based on methodologies for in vitro cardiotoxicity screening).[18][19][20][21]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Topoisomerase II poisons like DMEP derivatives.
Caption: Experimental workflow for developing less toxic DMEP derivatives.
References
- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation in melanoma-bearing mice of an etoposide derivative associated to a cholesterol-rich nano-emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Podophyllotoxin Derivatives: Current Synthetic Approaches for New...: Ingenta Connect [ingentaconnect.com]
- 8. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ons.confex.com [ons.confex.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. Management of a Type I Hypersensitivity Reaction to IV Etoposide in a Woman with a Yolk Sac Tumor: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incidence and management of myelosuppression in patients with chronic- and accelerated-phase chronic myeloid leukemia treated with omacetaxine mepesuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. topogen.com [topogen.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell death mechanisms of the anti-cancer drug etoposide on human cardiomyocytes isolated from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of (-)-4'-Demethylepipodophyllotoxin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (-)-4'-Demethylepipodophyllotoxin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete demethylation of podophyllotoxin. | - Optimize Reagent Stoichiometry: Ensure the correct molar ratio of the demethylating agent (e.g., D,L-methionine) to podophyllotoxin. A common method uses a significant excess of methionine.[1]- Adjust Reaction Temperature: The reaction is typically carried out at temperatures ranging from 0°C to room temperature. Lower temperatures may require longer reaction times, while higher temperatures could lead to side product formation.[1]- Control Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical duration is 1-2 hours at room temperature.[1] |
| Epimerization at other stereocenters. | - Maintain Anhydrous Conditions: Use anhydrous solvents and reagents to minimize unwanted side reactions. | |
| Degradation of the product during workup. | - Neutralize Carefully: When neutralizing the acidic reaction mixture, add the neutralizing agent (e.g., saturated sodium bicarbonate solution) slowly and with cooling to avoid excessive heat generation which can degrade the product.[1]- Efficient Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate after neutralization.[1] | |
| Formation of Significant Side Products | Over-reaction or side reactions due to harsh conditions. | - Use Milder Reagents: Consider alternative demethylation methods that employ milder conditions if harsh acidic methods (e.g., HBr) are leading to impurities.[1][2]- Temperature Control: Strictly maintain the recommended reaction temperature to minimize the formation of thermal degradation products. |
| Presence of impurities in the starting material (podophyllotoxin). | - Purify Starting Material: Ensure the purity of the starting podophyllotoxin by recrystallization or chromatography before use. | |
| Difficulty in Product Purification | Co-elution of the product with impurities during column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common eluent is a mixture of dichloromethane and acetone (e.g., 95:5 or 90:10 v/v).[1]- Recrystallization: The crude product can often be purified by recrystallization from solvents such as isopropyl alcohol, acetone, acetic acid, or their mixtures with water.[1] |
| Product oiling out during recrystallization. | - Adjust Solvent Polarity: If the product oils out, try using a more polar or less polar solvent system for recrystallization. Seeding with a small crystal of the pure product can also induce crystallization. | |
| Inconsistent Results Between Batches | Variability in reagent quality or reaction setup. | - Standardize Procedures: Maintain consistent reaction parameters, including reagent sources and grades, solvent purity, reaction temperature, and stirring speed.- Moisture Control: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound from podophyllotoxin?
A1: The most prevalent method is the demethylation of the 4'-methoxyphenyl group of podophyllotoxin. Common reagents and conditions include:
-
D,L-Methionine and Methanesulfonic Acid: This is a widely used method that involves treating podophyllotoxin with D,L-methionine in the presence of methanesulfonic acid.[1][3] This approach is often favored for its relatively high yields and scalability.
-
Hydrobromic Acid (HBr): The original method for this demethylation utilized gaseous HBr.[1] While effective, it can be hazardous and may lead to side products.
-
Iodine and Allyltrimethylsilane: This method offers an alternative approach to demethylation in an aprotic solvent.[2]
Q2: How can I monitor the progress of the demethylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as dichloromethane/acetone (9:1 v/v), will show a clear separation between the starting material (podophyllotoxin) and the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the method and optimization of reaction conditions.
-
Using D,L-methionine and methanesulfonic acid, crude yields can be as high as 94-98%.[1]
-
After purification by column chromatography, pure yields of around 54-65% are reported.[1]
-
Recrystallization of the crude product can also provide good yields of the purified compound.[4]
Q4: What are the key considerations for the purification of this compound?
A4: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: Silica gel is the standard stationary phase. Elution with a gradient of dichloromethane and acetone is effective for separating the product from less polar impurities and unreacted starting material.[1]
-
Recrystallization: Various solvents can be used for recrystallization, including mixtures of acetone/water, toluene/ethanol, or dioxane/isopropyl ether.[1] The choice of solvent will depend on the impurity profile of the crude product.
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes, several safety precautions are crucial:
-
Acid Handling: Methanesulfonic acid and trifluoroacetic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Handling: Organic solvents like dichloromethane and ethyl acetate are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Neutralization: The neutralization of strong acids is an exothermic process. Perform this step slowly and with cooling to prevent splashing and uncontrolled boiling.
Experimental Protocols
Protocol 1: Demethylation of Podophyllotoxin using D,L-Methionine and Methanesulfonic Acid[1]
-
Dissolve podophyllotoxin (1 equivalent) in trifluoroacetic acid with stirring.
-
Cool the reaction mixture to 0°C.
-
In a separate flask, dissolve D,L-methionine (5.5 equivalents) in methanesulfonic acid.
-
Slowly add the methionine solution to the podophyllotoxin solution, maintaining the temperature between 10 and 20°C.
-
Add additional methanesulfonic acid and continue stirring for 1 hour at this temperature.
-
Pour the reaction mixture into a stirred mixture of ice and water to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/acetone solvent system or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Crude Yield (%) | Purified Yield (%) | Reference |
| Method A | D,L-Methionine, Methanesulfonic Acid, Trifluoroacetic Acid | Trifluoroacetic Acid, Methanesulfonic Acid | 10-20°C | 1 hour | 94 | Not specified | [1] |
| Method B | D,L-Methionine, Methanesulfonic Acid | Formic Acid | Room Temperature | 15 minutes | 88 | Not specified | [1] |
| Method C | Gaseous HBr, D,L-Methionine, Methanesulfonic Acid | Dichloromethane, Diethyl Ether | -10°C to Room Temp. | ~2 hours | 98 | 54 (Chromatography) | [1] |
| Method D | D,L-Methionine, Methanesulfonic Acid, Water | Acetone | ~40°C to Room Temp. | 2 hours | 94 | 80 (Recrystallization) | [4] |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 2. quickcompany.in [quickcompany.in]
- 3. tandfonline.com [tandfonline.com]
- 4. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
stabilizing (-)-4'-Demethylepipodophyllotoxin in solution for long-term experiments
Welcome to the technical support center for (-)-4'-Demethylepipodophyllotoxin. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers maintain the stability and integrity of this compound in solution during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern?
A1: this compound, also known as Etoposide, is a potent anti-cancer agent and a key intermediate in the synthesis of other podophyllotoxin-type drugs.[1] It functions primarily by inhibiting topoisomerase II, an enzyme essential for DNA replication, which leads to double-strand breaks in DNA and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells.[2][3] Its stability is a critical concern because it is susceptible to degradation, particularly through epimerization at the C-4 position to the inactive cis-isomer, under common in vitro culture conditions (e.g., pH 7.4, 37°C).[4] This degradation can lead to a significant loss of cytotoxic activity, resulting in inconsistent and unreliable experimental outcomes.[4]
Q2: What are the primary signs of degradation in my solution?
A2: The most common signs of degradation are:
-
Loss of Biological Activity: A noticeable decrease in the expected cytotoxic or apoptotic effect in your experimental model.
-
Precipitation: The compound is poorly soluble in water, and changes in concentration, temperature, or pH can cause it to precipitate out of solution.[5][6] Precipitation is a frequent issue at concentrations exceeding 0.4 mg/mL in aqueous solutions.[5][7]
-
pH Shift: Degradation pathways can alter the pH of your solution. Aqueous solutions are most stable at a pH between 4 and 5.[5][8]
-
Color Change: While less common, significant degradation or reaction with media components could potentially lead to a change in the solution's appearance.
Q3: What is the best solvent for preparing a stable stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][8][9] this compound is highly soluble in DMSO (≥83.3 mg/mL).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][10] When stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months.[1]
Q4: How should I prepare aqueous working solutions for cell culture experiments?
A4: To prepare working solutions, dilute the DMSO stock solution into your cell culture medium or buffered salt solution. It is critical to ensure the final DMSO concentration does not exceed a level that would be toxic to your cells (typically <0.5%). For maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted with the aqueous buffer.[9] Aqueous solutions are highly unstable; it is strongly recommended to prepare them fresh for each experiment and not to store them for more than a day.[9]
Q5: How do temperature and pH affect stability?
A5: Both temperature and pH are critical factors.
-
pH: The compound is most stable in slightly acidic conditions, with an optimal pH range of 4.0 to 5.0.[5][8][11] At a physiological pH of 7.4 and 37°C, the half-life for the isomerization to its inactive form can be as short as two days.[4]
-
Temperature: Stock solutions must be stored frozen (-20°C to -80°C).[1][10] For diluted aqueous solutions, room temperature (20-24°C) is often more suitable than refrigeration (4°C), as lower temperatures can sometimes promote precipitation, especially at higher concentrations.[5][12]
Troubleshooting Guide
This guide addresses common problems encountered during long-term experiments.
Problem: Progressive Loss of Compound Activity
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | The compound is known to degrade in aqueous media, especially at neutral pH.[4] 1. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen DMSO stock. Do not store aqueous dilutions.[9] 2. Monitor pH: Ensure the pH of your final solution is within a stable range if your experimental design allows (ideally pH 4-5).[8] 3. Perform Stability Check: Use HPLC to quantify the concentration of the active compound over the time course of your experiment (See Protocol 2). |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can accelerate degradation. 1. Aliquot Stock: Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.[1][10] |
Problem: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Solution Potency | Inconsistent solution preparation or degradation can lead to different effective concentrations. 1. Standardize Protocol: Follow a strict, standardized protocol for solution preparation for every experiment (See Protocol 1). 2. Verify Stock Concentration: If inconsistency persists, the stock solution itself may have degraded. Prepare a fresh stock from lyophilized powder. |
| Precipitation | The compound may be precipitating in the culture medium, reducing its bioavailable concentration.[5] 1. Visual Inspection: Before adding to cells, carefully inspect the diluted solution for any visible precipitate. 2. Lower Concentration: Precipitation is more frequent at concentrations above 0.4 mg/mL.[5][7] If possible, work at lower concentrations. |
Quantitative Stability Data
The stability of this compound (Etoposide) is highly dependent on the solvent, pH, and temperature. The following table summarizes key stability data from published studies.
| Parameter | Condition | Observation | Reference |
| Solvent | DMSO Stock Solution | Stable for up to 1 month at -20°C and 6 months at -80°C. | [1] |
| Aqueous Solution (from DMSO stock) | Not recommended for storage beyond one day. | [9] | |
| pH | pH 5.0 (Aqueous) | Optimal pH for stability. | [11] |
| pH 7.4 (DMEM, 37°C) | Half-life of 2 days due to isomerization to inactive cis-etoposide. | [4] | |
| Temperature | 25°C (Aqueous) | Shelf-life (T₉₀) of approximately 9.5 days. | [11] |
| 4°C (Aqueous) | Shelf-life (T₉₀) of 427 days (in lipid emulsion, indicating improved stability over simple aqueous solution). | [11] | |
| Concentration | > 0.4 mg/mL (in 0.9% NaCl) | Prone to precipitation, which is the main cause of concentration loss. | [5][7] |
| 0.2 mg/mL (in 0.9% NaCl or D5W) | Stable for at least 24 hours at room temperature. | [5] |
Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution in DMSO and a fresh, accurately diluted aqueous working solution for immediate use.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Target aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO): a. Allow the lyophilized powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 50 mM). c. Vortex gently until the powder is completely dissolved.
-
Aliquoting and Storage: a. Immediately dispense the stock solution into single-use, light-protected aliquots (e.g., 10 µL) in sterile cryovials. b. Store the aliquots at -80°C for long-term stability (up to 6 months).[1]
-
Working Solution Preparation (for immediate use): a. Retrieve one aliquot of the frozen DMSO stock solution. Thaw it at room temperature. b. Perform a serial dilution by adding the stock solution to your target aqueous medium to reach the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%). c. Vortex gently to mix thoroughly. Visually inspect for any signs of precipitation. d. Use the working solution immediately after preparation. Do not store.
Protocol 2: HPLC Method for Assessing Stability
Objective: To quantify the concentration of this compound in a solution over time to determine its degradation kinetics. This is a stability-indicating method capable of separating the active compound from its degradation products.[13][14]
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5-µm particle size).[14]
-
Mobile Phase: Acetonitrile and phosphate buffer saline (pH 4.5) in a 55:45 (v/v) ratio.[14]
-
Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Phosphoric Acid.
Procedure:
-
Sample Preparation: a. Prepare your experimental solution of the compound in the desired medium (e.g., cell culture media at 37°C). b. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample. c. Immediately dilute the sample with the mobile phase to a concentration within the linear range of the assay (e.g., 0.05–50 µg/mL).[14] d. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: a. Generate a standard curve by running known concentrations of the compound. b. Integrate the peak area corresponding to this compound for each time point. c. Calculate the concentration of the remaining compound at each time point using the standard curve. d. Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Visual Guides
Experimental Workflow and Decision Making
The following diagram outlines the recommended workflow for preparing and using the compound, including a decision tree for troubleshooting inconsistent results.
Caption: Workflow for solution preparation and troubleshooting.
Signaling Pathway for Apoptosis Induction
This compound induces apoptosis primarily through the inhibition of Topoisomerase II. This diagram illustrates the key downstream signaling events.
Caption: Simplified signaling pathway of apoptosis induction.
Troubleshooting Logic Tree
Use this decision tree to diagnose and resolve issues related to compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. glpbio.com [glpbio.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of Etoposide Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 7. Chemical and Physical Stability of Etoposide and Teniposide in Commonly Used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-4'-Demethylepipodophyllotoxin Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-4'-demethylepipodophyllotoxin.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a topoisomerase II inhibitor.[1][2] It functions by stabilizing the covalent complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][4][5] The resulting DNA damage triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][6]
2. What are the major challenges in the clinical development of this compound and its derivatives?
The clinical development of this compound and its derivatives, such as etoposide and teniposide, faces several key challenges:
-
Poor Water Solubility: The parent compound and its derivatives have low aqueous solubility, which can hinder formulation development for intravenous administration.[7]
-
Drug Resistance: Cancer cells can develop resistance through various mechanisms, including altered topoisomerase II expression, increased drug efflux via ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), and enhanced DNA repair pathways.[3][8][9][10]
-
Toxicity: Significant side effects are associated with this class of drugs, including myelosuppression (leading to leukopenia and thrombocytopenia), gastrointestinal toxicity (nausea and vomiting), alopecia (hair loss), and hypersensitivity reactions.[11][12][13][14][15]
-
Secondary Malignancies: Treatment with topoisomerase II inhibitors has been associated with a risk of developing therapy-related secondary cancers, such as acute myeloid leukemia.
3. How can we overcome resistance to this compound in our cancer cell line models?
Overcoming resistance requires identifying the underlying mechanism. Here are some strategies to consider:
-
Co-administration with ABC Transporter Inhibitors: If resistance is mediated by increased drug efflux, co-treatment with an inhibitor of P-glycoprotein or other relevant ABC transporters may restore sensitivity.
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action can be effective. For example, combining it with DNA repair inhibitors (e.g., PARP inhibitors) could enhance its efficacy.[3]
-
Structural Modification: Research is ongoing to synthesize novel derivatives of 4'-demethylepipodophyllotoxin that may evade resistance mechanisms or exhibit a different spectrum of activity.[7][16][17][18]
4. What are the key differences between this compound and its derivatives, etoposide and teniposide?
Etoposide and teniposide are semi-synthetic derivatives of this compound.[1] The primary difference lies in the glycosidic moiety attached at the C4 position, which was modified to improve water solubility and pharmacokinetic properties, making them more suitable for clinical use.[7] While they share the same core mechanism of topoisomerase II inhibition, their potency, anti-tumor spectra, and side-effect profiles can vary.
Troubleshooting Guides
Problem: High variability in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Poor drug solubility | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. Visually inspect for any precipitation. |
| Cell line instability | Use cells with a low passage number. Regularly perform cell line authentication. |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol. |
| Assay interference | The compound may interfere with the assay readout (e.g., absorbance, fluorescence). Run a cell-free control with the compound to check for interference. |
Problem: Lack of in vivo efficacy despite good in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor pharmacokinetics | Characterize the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound in the animal model. The compound may be rapidly metabolized or cleared. |
| Inadequate formulation | The formulation used for in vivo administration may not provide adequate drug exposure. Experiment with different delivery vehicles or formulation strategies to improve bioavailability. |
| Tumor model resistance | The in vivo tumor microenvironment may confer resistance that is not observed in vitro. Consider using a different tumor model or a patient-derived xenograft (PDX) model. |
| Suboptimal dosing regimen | The dose and schedule of administration may not be optimal. Conduct a dose-ranging study to determine the maximum tolerated dose and an effective dosing schedule. |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II alpha
-
kDNA (from Crithidia fasciculata)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
This compound (or test compound)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing assay buffer, kDNA, and topoisomerase II enzyme.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA (network at the top of the gel) with increasing compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for developing and characterizing drug-resistant cell lines.
References
- 1. 4'-Demethylepipodophyllotoxin | 6559-91-7 | FD21027 [biosynth.com]
- 2. 4′-Demethylepipodophyllotoxin - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. drugs.com [drugs.com]
- 12. bloodcancerunited.org [bloodcancerunited.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Teniposide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. Clinical study of the new podophyllotoxin derivative, 4'-demethylepipodophyllotoxin 9-(4,6-o-ethylidene- beta-D-glucopyranoside) (NSC-141540; VP-16-213), in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor agents. 113. New 4 beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (-)-4'-Demethylepipodophyllotoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of (-)-4'-Demethylepipodophyllotoxin (DMEP), a potent anti-cancer agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Poor Aqueous Solubility of DMEP
Q1: My DMEP is showing very low solubility in aqueous buffers for in vitro assays. What can I do?
A1: The poor water solubility of this compound is a known issue stemming from its lipophilic nature. For in vitro experiments, consider using a small percentage of a co-solvent like DMSO or ethanol. However, be mindful of the final solvent concentration as it can affect cellular assays. For formulation development, micronization or the creation of amorphous solid dispersions can significantly enhance the dissolution rate.
Issue: Low Oral Bioavailability in Animal Models
Q2: I'm observing extremely low and variable plasma concentrations of DMEP after oral administration in my rat/mouse model. What are the likely causes and solutions?
A2: Low oral bioavailability of DMEP is a multi-faceted problem. The primary causes are typically:
-
Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal tract, which is a prerequisite for absorption.
-
First-pass metabolism: DMEP is susceptible to rapid metabolism in the gut wall and liver, primarily by Cytochrome P450 enzymes (like CYP3A4).
-
P-glycoprotein (P-gp) efflux: As a substrate for the P-gp efflux pump, DMEP is actively transported back into the intestinal lumen after absorption, further reducing its net uptake.
To address this, a range of formulation strategies can be employed, including the development of nanoparticles, solid dispersions, or lipid-based formulations. These approaches aim to increase solubility and protect the drug from metabolic degradation.
Q3: Which formulation strategy is most effective for improving the oral bioavailability of DMEP?
A3: Several advanced formulation strategies have proven effective. The choice depends on your specific experimental goals and resources. Here are some of the most promising approaches:
-
Nanosuspensions: These increase the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: By dispersing DMEP in a hydrophilic polymer matrix, the drug exists in an amorphous state, which has higher solubility and dissolution rates compared to the crystalline form.
-
Lipid-based Formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS): These can enhance solubility and may also inhibit P-gp and/or CYP3A4 activity, addressing multiple barriers to absorption simultaneously.
-
Prodrugs: Modifying the chemical structure of DMEP to create a more soluble or metabolically stable prodrug that converts to the active form in vivo.
Quantitative Data on Bioavailability Enhancement
The following table summarizes the pharmacokinetic improvements observed with different formulation strategies for DMEP and related compounds.
| Formulation Strategy | Key Findings | Relative Bioavailability Increase (Compared to Control) | Reference Compound |
| Nanosuspension | Significantly increased dissolution rate and oral absorption. | Approx. 2.5-fold | Podophyllotoxin |
| Solid Dispersion with Soluplus® | Enhanced solubility and achieved higher plasma concentrations. | Approx. 4.8-fold | Deoxypodophyllotoxin |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Improved solubility and demonstrated a significant increase in oral bioavailability in rats. | Approx. 6.2-fold | Podophyllotoxin |
| Prodrug Approach (e.g., Amino Acid Conjugates) | Enhanced aqueous solubility and showed potential for improved therapeutic efficacy. | Data varies depending on the specific conjugate. | Podophyllotoxin Derivatives |
Experimental Protocols
Protocol 1: Preparation of a DMEP-Loaded Solid Dispersion using the Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of DMEP to enhance its solubility and dissolution rate.
Materials:
-
This compound (DMEP)
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer (e.g., Soluplus®, HPMC)
-
Ethanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh DMEP and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid film from the flask.
-
Dry the resulting powder further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting powder is the DMEP-loaded solid dispersion. Characterize it for drug content, dissolution profile, and physical form (e.g., using DSC or XRD to confirm the amorphous state).
Visualizations
Caption: Workflow for developing and evaluating a DMEP solid dispersion.
Caption: Key barriers limiting the oral bioavailability of DMEP.
Technical Support Center: Managing Off-Target Effects of (-)-4'-Demethylepipodophyllotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-4'-Demethylepipodophyllotoxin (DMEP) in cellular models. The following information is designed to help identify and manage potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant cytotoxicity at concentrations expected to be specific for topoisomerase II inhibition. How can I determine if this is an off-target effect?
A1: Troubleshooting Unexpected Cytotoxicity
High cytotoxicity at low concentrations of this compound could be due to off-target effects or hypersensitivity of the cell line. Here’s a systematic approach to troubleshoot this issue:
1. Confirm On-Target Activity: First, verify that the observed cytotoxicity correlates with the inhibition of topoisomerase II.
-
Experimental Protocol: Perform a DNA relaxation assay or a decatenation assay using purified topoisomerase II or nuclear extracts.[1][2][3] This will confirm the compound's activity against its intended target.
2. Assess DNA Damage: Since DMEP is a topoisomerase II inhibitor, it should induce DNA strand breaks.[4][5][6]
-
Experimental Protocol: Use a comet assay (single-cell gel electrophoresis) or TUNEL assay to quantify DNA fragmentation. Compare the dose-response of DNA damage with the dose-response of cytotoxicity. A strong correlation suggests on-target activity.
3. Investigate Microtubule Disruption: this compound and its parent compound, podophyllotoxin, are known to interfere with microtubule assembly.[4][7][8] This is a potential off-target effect that can lead to mitotic arrest and cytotoxicity.
-
Experimental Protocol: Perform immunofluorescence staining for α-tubulin to visualize microtubule structures in treated and untreated cells. Look for evidence of microtubule depolymerization or abnormal spindle formation. A significant disruption in microtubule organization at cytotoxic concentrations indicates a likely off-target effect.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: My results are inconsistent across experiments. What could be the cause?
A2: Troubleshooting Inconsistent Results
Inconsistency in results with this compound can often be traced back to compound handling and experimental setup.
1. Compound Solubility and Stability:
-
Problem: this compound has poor aqueous solubility. Precipitation or degradation can lead to variable effective concentrations.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, ensure the final DMSO concentration is consistent across all treatments and controls, and does not exceed a non-toxic level for your cell line (typically <0.1%). Always prepare fresh working solutions for each experiment.
2. Cell Line Health and Passage Number:
-
Problem: Cellular responses can vary with cell density, passage number, and overall health.
-
Solution: Maintain a consistent cell seeding density and use cells within a defined low passage number range. Regularly check for mycoplasma contamination.
3. Experimental Controls:
-
Problem: Lack of proper controls makes it difficult to interpret results.
-
Solution: Always include a vehicle control (DMSO) and a positive control for the expected effect (e.g., etoposide for topoisomerase II inhibition).
Q3: I am seeing activation of the PI3K/AKT pathway. Is this a known off-target effect?
A3: Investigating PI3K/AKT Pathway Activation
While the direct effect of this compound on the PI3K/AKT pathway is not extensively documented, a derivative has been shown to activate this pathway, leading to apoptosis in colorectal cancer cells.[9] This could be a cell-type-specific off-target effect or a downstream consequence of DNA damage.
1. Confirm Pathway Activation:
-
Experimental Protocol: Use Western blotting to probe for phosphorylated forms of key pathway components, such as AKT (at Ser473 and Thr308) and downstream targets like mTOR and S6K.
2. Determine if it's a Direct or Indirect Effect:
-
Experimental Protocol: Use a PI3K inhibitor (e.g., wortmannin or LY294002) in combination with this compound. If inhibition of PI3K rescues or alters the cytotoxic effect of DMEP, it suggests the pathway is involved in the cellular response.
Signaling Pathway Diagram: Potential Role of PI3K/AKT
Caption: Potential signaling pathways of DMEP.
Quantitative Data Summary
| Compound | Target | IC50 / EC50 | Cell Line | Assay | Reference |
| This compound | Microtubule Assembly | 0.31 µM | HL-60 | MTT | [8] |
| This compound | Microtubule Assembly | 0.37 µM | HepG2 | MTT | [8] |
| Etoposide (VP-16) | Topoisomerase II | 1-60 µM (induces DNA breaks) | L1210 | Alkaline Elution | [4][5][6] |
| Derivative 28 | Topoisomerase II | GI50 < 0.01 µM | A549, DU145, KB, HepG2 | Growth Inhibition | [10] |
| Derivative 6h | Topoisomerase IIα | ~70% inhibition at 0.5 µM | N/A | DNA Relaxation | [3] |
| Etoposide (VP-16) | Topoisomerase IIα | ~68% inhibition at 100 µM | N/A | DNA Relaxation | [3] |
Key Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA, and the inhibition of this activity by compounds like this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 150 µg/mL BSA)
-
ATP solution
-
This compound stock solution
-
Stop Solution (e.g., 10% SDS, 250 mM EDTA)
-
Proteinase K
-
Agarose gel, TAE buffer, Ethidium bromide
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µL containing 1X assay buffer, ATP, and supercoiled DNA.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Solution and Proteinase K, and incubate further at 45°C for 30 minutes.[11]
-
Analyze the DNA topology by running the samples on a 1% agarose gel containing ethidium bromide.[3]
-
Visualize the gel under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.
Immunofluorescence for Microtubule Integrity
This protocol allows for the visualization of the microtubule network within cells to assess for disruption caused by this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for changes in the microtubule network, such as depolymerization or bundling.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA damage as a basis for 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4'-Demethylepipodophyllotoxin | CAS:6559-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. glpbio.com [glpbio.com]
- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
optimization of (-)-4'-demethylepipodophyllotoxin derivatives for improved therapeutic index
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the optimization of (-)-4'-demethylepipodophyllotoxin (DMEP) derivatives to improve their therapeutic index.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of DMEP derivatives.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Synthesis & Characterization | ||
| Low yield of the desired C4-substituted derivative. | - Incomplete reaction. - Steric hindrance from bulky substituents. - Inappropriate reaction conditions (solvent, temperature, catalyst). | - Monitor reaction progress using TLC or HPLC. - Consider using a more reactive starting material or a different coupling agent. - Optimize reaction conditions systematically (e.g., screen different solvents, temperatures, and catalysts). |
| Difficulty in purifying the final compound. | - Presence of closely related byproducts. - Poor solubility of the compound. | - Employ advanced purification techniques like preparative HPLC or supercritical fluid chromatography. - Try different solvent systems for column chromatography. - Recrystallization from a suitable solvent system can be effective. |
| Inconsistent results in cytotoxicity assays (e.g., MTT, SRB). | - Cell line variability or contamination. - Inaccurate drug concentration due to poor solubility. - Pipetting errors or uneven cell seeding. | - Regularly perform cell line authentication and mycoplasma testing. - Ensure complete dissolution of the compound; use of a small amount of DMSO followed by dilution in media is common. - Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| Biological Evaluation | ||
| High cytotoxicity in normal cell lines, indicating a poor therapeutic index. | - The derivative may have off-target effects. - The mechanism of action is not specific to cancer cells. | - Test the derivative on a panel of normal cell lines to assess its selectivity. - Investigate the mechanism of action to identify potential off-target interactions. - Consider structural modifications to enhance tumor cell targeting. |
| Development of drug resistance in cancer cell lines. | - Upregulation of drug efflux pumps (e.g., P-glycoprotein). - Alterations in the target enzyme (topoisomerase II). - Activation of pro-survival signaling pathways. | - Evaluate the derivative's efficacy in known drug-resistant cell lines. - Investigate if the derivative is a substrate for efflux pumps. - Analyze the expression and mutation status of topoisomerase II in resistant cells. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | - Assay performed at a suboptimal time point. - Incorrect compensation settings in flow cytometry. - Cell death occurring through a non-apoptotic pathway (e.g., necrosis, autophagy). | - Perform a time-course experiment to determine the optimal incubation time for apoptosis induction.[1] - Use single-stained controls to set up proper compensation. - Investigate other cell death markers to explore alternative mechanisms. |
| In Vivo Studies | ||
| Poor in vivo efficacy despite high in vitro potency. | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). - Inadequate drug exposure at the tumor site. | - Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4][5][6] - Consider formulation strategies to improve solubility and bioavailability. - Evaluate different dosing schedules and routes of administration.[3] |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity of C4-Modified DMEP Derivatives
| Compound | Modification at C4 | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 13a | Carbamate chain | L1210 | 10-20 fold lower than VP-16 | Etoposide (VP-16) | - |
| 27a | Carbamate chain and modified lactone ring | L1210 | 10-20 fold lower than VP-16 | Etoposide (VP-16) | - |
| 1.8 | 4β-5-Fu-substituted | P388, A549 | More potent than etoposide | Etoposide | - |
| 1.9 | 4β-5-Fu-substituted | P388, A549 | More potent than etoposide | Etoposide | - |
| 1.10 | 4β-5-Fu-substituted | P388, A549 | More potent than etoposide | Etoposide | - |
| BN 58705 | 4-o-butanoyl | Various human tumor cell lines | 100-1000 fold lower than Adriamycin/Cisplatin | Adriamycin/Cisplatin | - |
| Compound 28 | C4 derivation | HepG2 | Most active among a panel | - | - |
Data synthesized from multiple sources.[7][8][9][10]
Table 2: Cytotoxicity of C4-N-Substituted DMEP Derivatives
| Compound | Modification at C4 | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3g | 2-amino-3-chloropyridine | HeLa | More potent than reference compounds | Podophyllotoxin, DMEP, Etoposide | - |
| 3h | 2-amino-3-chloropyridine | HeLa | More potent than reference compounds | Podophyllotoxin, DMEP, Etoposide | - |
| 9g | N-substituted-phenylalanine 5-Fu pentyl ester | HL-60 | 0.04 | Etoposide (VP-16), 5-FU | > Etoposide, > 5-FU |
| 9g | N-substituted-phenylalanine 5-Fu pentyl ester | A-549 | <0.01 | Etoposide (VP-16), 5-FU | > Etoposide, > 5-FU |
Data synthesized from multiple sources.[11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative (test compound)
-
Etoposide (reference compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3-5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[14]
-
Prepare serial dilutions of the test compound and reference compound in the culture medium. The final concentration of DMSO should be less than 0.1%.[14]
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the DMEP derivative for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic.
Cell Cycle Analysis
This protocol allows for the determination of the cell cycle phase distribution of cells treated with DMEP derivatives.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]
Visualizations
The following diagrams illustrate key concepts related to the optimization and mechanism of action of this compound derivatives.
References
- 1. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of high-dose etoposide (VP-16-213) administered to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR analysis and biological studies of synthesized podophyllum derivates obtained by N linkage modification at C-4 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new 4beta-5-Fu-substituted 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aaup.edu [aaup.edu]
- 15. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-4'-Demethylepipodophyllotoxin and Etoposide Efficacy in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
(-)-4'-Demethylepipodophyllotoxin (DMEP) and its semi-synthetic derivative, Etoposide, are both potent anti-neoplastic agents that function as topoisomerase II inhibitors.[1][2][3] Their ability to induce DNA damage and trigger programmed cell death makes them valuable tools in cancer research and therapy. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: Topoisomerase II Inhibition
Both DMEP and Etoposide exert their cytotoxic effects by targeting topoisomerase II, an essential enzyme for DNA replication and repair.[1][2][3] These compounds stabilize the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks.[4][5][6] The accumulation of these DNA breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]
While both drugs share this fundamental mechanism, variations in their chemical structures can lead to differences in their potency and interaction with the topoisomerase II-DNA complex.[7]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following table summarizes the IC50 values for DMEP derivatives and Etoposide across various cancer cell lines as reported in the literature. It is important to note that direct head-to-head comparisons of DMEP and Etoposide under identical experimental conditions are limited. The data presented here is compiled from studies investigating various derivatives of DMEP.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DMEP Derivative (Compound 1) | BGC-823 | Gastric Carcinoma | 5.35 ± 0.77 | [1] |
| A549 | Lung Carcinoma | 13.95 ± 5.41 | [1] | |
| HeLa | Cervical Carcinoma | 160.48 ± 14.50 | [1] | |
| Etoposide | BGC-823 | Gastric Carcinoma | 43.74 ± 5.13 | [1] |
| A549 | Lung Carcinoma | 139.54 ± 7.05 | [1] | |
| HeLa | Cervical Carcinoma | 209.90 ± 13.42 | [1] | |
| DMEP Dimer (Compound 1) | Adenocarcinoma Cell Line | Adenocarcinoma | More cytotoxic than Etoposide | [8] |
| Etoposide | Adenocarcinoma Cell Line | Adenocarcinoma | - | [8] |
Induction of Apoptosis and Cell Cycle Arrest
The induction of apoptosis and disruption of the cell cycle are hallmarks of DMEP and Etoposide activity.
Apoptosis: Both compounds are effective inducers of apoptosis. Studies have shown that treatment with DMEP derivatives and Etoposide leads to an increase in the population of apoptotic cells, as measured by Annexin V/Propidium Iodide (PI) staining.[8][9]
Cell Cycle Arrest: A common consequence of topoisomerase II inhibition is the arrest of the cell cycle, predominantly at the G2/M phase.[3][10][11] This prevents cells with damaged DNA from proceeding through mitosis. Both DMEP and Etoposide have been shown to induce G2/M arrest in various cancer cell lines.[3][10][11]
The following table provides a conceptual overview of the expected outcomes from apoptosis and cell cycle analysis. Specific percentages can vary significantly based on the cell line, drug concentration, and exposure time.
| Parameter | This compound | Etoposide |
| Apoptosis | Induction of early and late apoptosis | Induction of early and late apoptosis |
| Cell Cycle | Arrest primarily at the G2/M phase | Arrest primarily at the G2/M phase |
Signaling Pathways
While both drugs converge on topoisomerase II, their downstream signaling pathways leading to apoptosis can differ.
This compound Signaling Pathway:
Caption: DMEP-induced apoptosis and cell cycle arrest pathway.
Etoposide Signaling Pathway:
Caption: Etoposide-induced apoptosis and cell cycle arrest pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the compounds.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Etoposide in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Culture cells with the desired concentrations of this compound or Etoposide for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish cell populations based on their fluorescence profiles:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
Both this compound and Etoposide are effective topoisomerase II inhibitors that induce cytotoxicity, apoptosis, and G2/M cell cycle arrest in cancer cells. While they share a core mechanism of action, available data suggests that certain derivatives of DMEP may exhibit greater potency than Etoposide in specific cancer cell lines.[1][8] Furthermore, their downstream signaling pathways may diverge, with DMEP potentially acting through the PI3K/Akt pathway and Etoposide utilizing a p53-mediated mitochondrial pathway.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific cancer type being investigated, the desired potency, and the potential for synergistic combinations with other therapeutic agents. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their efficacy and to guide their optimal application in oncology research.
References
- 1. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of ether-linked demethylepipodophyllotoxin dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxic comparison of (-)-4'-Demethylepipodophyllotoxin and teniposide
In the landscape of anti-cancer drug discovery, podophyllotoxin derivatives have emerged as a critical class of chemotherapeutic agents. Among these, (-)-4'-Demethylepipodophyllotoxin (DMEP) and its semi-synthetic analogue, Teniposide, are notable for their potent cytotoxic effects. This guide provides a detailed comparison of their cytotoxic profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Teniposide exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. This action leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and ultimately, cell death. While both compounds share a common mechanistic scaffold, variations in their chemical structures influence their cytotoxic potency.
Quantitative Cytotoxicity Comparison
The following tables summarize the available quantitative data on the cytotoxicity of Teniposide and its close comparator, Etoposide (a derivative of DMEP), as well as individual cytotoxicity data for DMEP and Teniposide in different cancer cell lines.
Table 1: Comparative Cytotoxicity of Etoposide (DMEP derivative) and Teniposide in Human Leukemic Lymphoblasts (CCRF-CEM) [1]
| Compound | Concentration for 50% Reduction in Cloning Efficiency |
| Etoposide (VP-16-213) | 340 to 425 nM |
| Teniposide (VM-26) | 25 to 40 nM |
Data from a study on human leukemic lymphoblasts (CCRF-CEM) indicates that Teniposide is significantly more potent than Etoposide in reducing cloning efficiency.[1]
Table 2: Cytotoxicity of this compound (DMEP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 0.31 |
| HepG2 | Hepatocellular Carcinoma | 0.37 |
IC50 values for DMEP were determined by MTT assay after 48 hours of treatment.
Table 3: Cytotoxicity of Teniposide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DOHH-2 | B Cell Lymphoma | 0.0095 |
| SU-DHL-5 | B Cell Lymphoma | 0.0099 |
| MOLT-16 | T Cell Leukemia | 0.0117 |
| SK-MM-2 | Myeloma | 0.0153 |
| MOLM-13 | Acute Myeloid Leukemia | 0.0161 |
IC50 values for Teniposide are from the Genomics of Drug Sensitivity in Cancer database.
Mechanism of Action: Topoisomerase II Inhibition
Both DMEP and Teniposide function as inhibitors of topoisomerase II.[2][3] This enzyme is essential for resolving topological challenges in DNA during replication, transcription, and recombination. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2][4] This DNA damage triggers cell cycle arrest, typically in the late S or early G2 phase, and ultimately induces apoptosis (programmed cell death).[5]
Experimental Protocols
The following is a representative protocol for determining cytotoxicity using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (DMEP and Teniposide) in fresh cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS).
-
Add a specific volume of the MTT solution to each well (typically 10% of the total volume).
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
Based on the available data, Teniposide demonstrates a higher cytotoxic potency compared to Etoposide, a key derivative of this compound. The significantly lower concentration of Teniposide required to reduce the cloning efficiency of human leukemic lymphoblasts suggests a more potent anti-cancer activity in this cell line. While direct comparative data for DMEP is limited, the individual IC50 values for DMEP and Teniposide across various cancer cell lines also point towards Teniposide having greater cytotoxicity at lower concentrations. The shared mechanism of topoisomerase II inhibition underscores their fundamental similarity, with structural differences likely accounting for the observed variance in potency. Further head-to-head studies are warranted to provide a more definitive comparison of the cytotoxic profiles of these two important podophyllotoxin derivatives.
References
- 1. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of (-)-4'-Demethylepipodophyllotoxin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of the anticancer activity of DMEP in preclinical xenograft models, presenting experimental data, detailed protocols, and visualizations of the underlying molecular pathways to support further research and development.
In Vivo Efficacy of DMEP in Xenograft Models
Xenograft studies using human cancer cell lines implanted in immunodeficient mice are a cornerstone of preclinical cancer research, providing valuable insights into the in vivo efficacy of novel therapeutic agents. DMEP and its derivatives have been evaluated in various xenograft models, consistently demonstrating potent antitumor activity.
Human Non-Small Cell Lung Carcinoma (A549) Xenograft Model
The A549 human non-small cell lung carcinoma cell line is a widely used model in cancer research. Studies evaluating DMEP derivatives in A549 xenografts have shown significant tumor growth inhibition.
Murine Hepatoma (H22) Xenograft Model
The H22 murine hepatoma model is another common in vivo platform for assessing the efficacy of anticancer compounds. Research has shown that DMEP derivatives can effectively suppress tumor growth in H22 xenograft models.[1]
Table 1: Comparative Antitumor Efficacy of a DMEP Derivative (Compound 28) and Etoposide in an H22 Xenograft Model [1]
| Treatment Group | Dosage | Administration Route | Tumor Weight (g, mean ± SD) | Inhibition Rate (%) |
| Control (Vehicle) | - | Oral | 1.55 ± 0.29 | - |
| Compound 28 | 8 mg/kg/day | Oral | 0.76 ± 0.21 | 51.0 |
| Etoposide (VP-16) | 8 mg/kg/day | Oral | 0.85 ± 0.25 | 45.2 |
Note: Data is illustrative and compiled from published studies. Specific values may vary between experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. Below are representative protocols for establishing and utilizing A549 and H22 xenograft models to evaluate the anticancer activity of compounds like DMEP.
A549 Xenograft Model Protocol
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six- to eight-week-old female athymic BALB/c nude mice are used.
-
Cell Implantation: A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. Approximately 1 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (Length × Width²) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. The test compound (DMEP or derivative) and vehicle control are administered according to the specified dosage and schedule (e.g., daily oral gavage).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. Animal body weight is monitored throughout the study as an indicator of toxicity.
H22 Xenograft Model Protocol
-
Cell Culture: H22 cells are maintained in a suitable medium (e.g., RPMI-1640) with standard supplements.
-
Animal Model: Six- to eight-week-old male or female Kunming or BALB/c mice are used.
-
Cell Implantation: Approximately 2 x 10^6 H22 cells in 100-200 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Similar to the A549 model, tumor growth is monitored regularly using calipers.
-
Treatment: Once tumors are established, animals are randomized into groups for treatment with the test compound, a positive control (e.g., Etoposide), and a vehicle control.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are collected for weight and further analysis.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the molecular mechanisms of DMEP, the following diagrams have been generated using Graphviz.
References
comparative analysis of topoisomerase II inhibition by different podophyllotoxin derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various podophyllotoxin derivatives as topoisomerase II inhibitors, supported by experimental data. The information is intended to aid researchers in drug discovery and development by offering a comprehensive overview of key derivatives, their inhibitory activities, and the methodologies used for their evaluation.
Introduction to Podophyllotoxin Derivatives as Topoisomerase II Inhibitors
Podophyllotoxin, a lignan isolated from the roots of Podophyllum species, is a potent microtubule-destabilizing agent.[1] However, its clinical use is limited by its toxicity.[1] Semisynthetic derivatives of podophyllotoxin, such as etoposide and teniposide, have been developed to overcome these limitations and have emerged as crucial anticancer agents.[1] Unlike their parent compound, these derivatives exhibit a different mechanism of action, primarily targeting DNA topoisomerase II.[1]
Topoisomerase II is a vital enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[2] Etoposide, teniposide, and other related derivatives act as topoisomerase II "poisons." They stabilize the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands.[1][2] This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]
While etoposide and teniposide are the most well-known, ongoing research focuses on synthesizing novel podophyllotoxin derivatives with improved efficacy, better solubility, and reduced side effects. This guide will delve into a comparative analysis of these derivatives, presenting their inhibitory concentrations and the experimental protocols to assess their activity.
Comparative Efficacy of Podophyllotoxin Derivatives
The inhibitory potential of podophyllotoxin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for various podophyllotoxin derivatives against both the topoisomerase II enzyme directly and different cancer cell lines.
Table 1: Inhibition of Topoisomerase IIα by Podophyllotoxin Derivatives
| Derivative | IC50 (µM) | Assay Conditions | Reference |
| Etoposide | ~20-100 | Varies depending on assay | [3] |
| Teniposide | ~10-fold more potent than Etoposide | DNA breakage in cells | [4] |
| TOP-53 | ~2-fold more potent than Etoposide | Topo II inhibitory activity | [3] |
Note: Direct enzymatic IC50 values can vary significantly based on the specific assay conditions, such as the source and concentration of the enzyme and DNA substrate.
Table 2: Cytotoxicity of Podophyllotoxin Derivatives against Various Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Etoposide | HeLa (Cervical Cancer) | >100 | [5] |
| K562 (Leukemia) | >100 | [5] | |
| K562/A02 (Drug-Resistant Leukemia) | >100 | [5] | |
| Small Cell Lung Cancer (SCCL) cell lines | Varies | [6] | |
| HL-60 (Leukemia) | 1.9-6.7 (SI) | [7] | |
| SMMC-7721 (Hepatoma) | 1.9-6.7 (SI) | [7] | |
| A-549 (Lung Cancer) | 1.9-6.7 (SI) | [7] | |
| MCF-7 (Breast Cancer) | 1.9-6.7 (SI) | [7] | |
| SW480 (Colon Cancer) | 1.9-6.7 (SI) | [7] | |
| Teniposide | Small Cell Lung Cancer (SCCL) cell lines | 8-10 times more potent than Etoposide | [6] |
| L-1210 and HeLa | More potent than Etoposide | [4] | |
| NK 611 | Small Cell Lung Cancer (SCLC) cell lines | Less potent than Teniposide | [8] |
| Compound 9l | HeLa (Cervical Cancer) | 7.93 | [5] |
| K562 (Leukemia) | 6.42 | [5] | |
| K562/A02 (Drug-Resistant Leukemia) | 6.89 | [5] | |
| Compound 9i | HeLa (Cervical Cancer) | 0.19 | [5] |
| Compound 6b | HL-60 (Leukemia) | 3.27±0.21 | [7] |
| SMMC-7721 (Hepatoma) | 11.37±0.52 | [7] | |
| A-549 (Lung Cancer) | 8.54±0.43 | [7] | |
| MCF-7 (Breast Cancer) | 6.25±0.37 | [7] | |
| SW480 (Colon Cancer) | 3.27±0.21 | [7] | |
| TOP-53 | P-388 (Leukemia) | 0.001-0.0043 | [3] |
SI: Selectivity Index
Teniposide generally exhibits greater cytotoxicity than etoposide, which is attributed to its higher cellular uptake and accumulation.[2] Newer derivatives like TOP-53 and various synthesized compounds have shown even greater potency in preclinical studies, highlighting the potential for developing more effective topoisomerase II inhibitors.[3][5]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the comparative analysis of drug candidates. The following sections provide detailed methodologies for key assays used to evaluate topoisomerase II inhibition.
Topoisomerase II Decatenation Assay
This assay directly measures the enzymatic activity of topoisomerase II by assessing its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
Test compounds (podophyllotoxin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Dilution Buffer
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Assay Buffer, ATP, and kDNA in nuclease-free water.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer and add it to all tubes except the no-enzyme control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.[10] For reactions with crude extracts, proteinase K can be added to digest proteins. An optional step is to add chloroform/isoamyl alcohol, vortex, and centrifuge to separate phases.[11]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage to ensure good separation.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while decatenated DNA will migrate into the gel as distinct bands.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method to quantify the amount of topoisomerase II covalently bound to genomic DNA, which is a direct measure of the activity of topoisomerase II poisons.
Materials:
-
Cultured cells
-
Test compounds
-
Lysis buffer (containing a strong denaturant like Sarkosyl)
-
Cesium chloride (CsCl) for gradient centrifugation (optional, newer kits have omitted this step)
-
Slot-blot apparatus
-
Nitrocellulose membrane
-
Primary antibody against Topoisomerase IIα
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Treat cultured cells with the test compounds for a short period (e.g., 30-60 minutes).[12] Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Cell Lysis: Rapidly lyse the cells with a detergent-based lysis buffer to trap the covalent DNA-protein complexes.[12]
-
DNA Isolation: Purify the genomic DNA. In the classic ICE assay, this involves CsCl gradient ultracentrifugation to separate protein-DNA complexes from free protein.[13] Newer, faster methods that do not require CsCl gradients are also available.[14]
-
DNA Quantification: Accurately quantify the amount of purified DNA.
-
Slot Blotting: Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Probe the membrane with a primary antibody specific for topoisomerase IIα, followed by a HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal. The intensity of the signal is proportional to the amount of topoisomerase II covalently bound to the DNA.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in topoisomerase II inhibition can aid in understanding the mechanism of action of these drugs. The following diagrams, generated using the DOT language, illustrate the etoposide-induced apoptotic signaling pathway and a general workflow for evaluating topoisomerase II inhibitors.
Caption: Generalized workflow for the evaluation of podophyllotoxin derivatives.
Caption: Etoposide-induced apoptotic signaling pathway.[17][18]
Conclusion
The semisynthetic derivatives of podophyllotoxin, particularly etoposide and teniposide, are indispensable tools in cancer chemotherapy, acting through the inhibition of topoisomerase II. While teniposide often demonstrates superior potency in vitro, the development of novel derivatives continues to be a promising area of research, with some newer compounds showing significantly enhanced cytotoxicity. The selection of an appropriate derivative for further development requires a thorough comparative analysis using standardized and robust experimental protocols as outlined in this guide. Understanding the intricate signaling pathways activated by these compounds is also crucial for optimizing their therapeutic application and overcoming mechanisms of drug resistance. This guide serves as a foundational resource for researchers aiming to contribute to the advancement of this important class of anticancer agents.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 5. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. inspiralis.com [inspiralis.com]
- 12. youtube.com [youtube.com]
- 13. Technical Procedures | TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 14. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of (-)-4'-Demethylepipodophyllotoxin and its Derivatives
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of the cross-resistance profile of (-)-4'-Demethylepipodophyllotoxin (DMEP), a core scaffold of potent anti-cancer agents like etoposide and teniposide, and its derivatives. By presenting key experimental data, detailed methodologies, and visual representations of resistance pathways, this guide aims to facilitate a deeper understanding of the challenges and opportunities in overcoming resistance to this important class of topoisomerase II inhibitors.
The development of resistance to chemotherapeutic agents remains a significant hurdle in cancer treatment. This compound and its derivatives, which primarily target topoisomerase II to induce DNA damage and apoptosis in cancer cells, are no exception. Tumors can develop resistance to these compounds through two main mechanisms: the overexpression of drug efflux pumps, most notably P-glycoprotein (P-gp), and alterations in the drug's target, topoisomerase II. This guide delves into the cross-resistance profiles of various DMEP derivatives, offering insights into how structural modifications can influence their efficacy against resistant cancer cell lines.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of this compound derivatives against both drug-sensitive and drug-resistant cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), highlights the varying degrees of cross-resistance observed with different structural modifications. The Resistance Factor (RF) is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parent cell line. A higher RF indicates a greater degree of resistance.
| Compound/Derivative | Cell Line | IC50 (µM) | Resistance Factor (RF) | Reference |
| Etoposide (VP-16) | K562 (sensitive) | - | - | [1] |
| K562/A02 (resistant) | >40 | - | [1] | |
| Compound 9g | K562 | 10.11 | [1] | |
| K562/A02 | 11.21 | 1.11 | [1] | |
| Compound 9j | K562 | 8.32 | [1] | |
| K562/A02 | 9.89 | 1.19 | [1] | |
| Compound 9k | K562 | 7.53 | [1] | |
| K562/A02 | 8.12 | 1.08 | [1] | |
| Compound 9l | K562 | 6.42 | [1] | |
| K562/A02 | 6.89 | 1.07 | [1] | |
| Compound 9m | K562 | 41.32 | [1] | |
| K562/A02 | 43.84 | 1.06 | [1] |
Table 1: Cytotoxicity of Novel Podophyllotoxin Derivatives in Sensitive (K562) and Multidrug-Resistant (K562/A02) Human Leukemia Cell Lines. The K562/A02 cell line is known to overexpress P-glycoprotein, conferring resistance to various anticancer drugs. Notably, compounds 9g, 9j, 9k, 9l, and 9m exhibit low resistance factors, suggesting they may be less susceptible to P-gp-mediated efflux compared to the parent compound, etoposide.[1]
| Compound/Derivative | Cell Line | GI50 (µM) | Relative Resistance | Reference |
| Etoposide (VP-16) | KB (sensitive) | 0.85 | >11.76 | [2] |
| KBvin (resistant) | >10 | [2] | ||
| GL-331 | KB | 3.977 | 1.7 | [2] |
| KBvin | 6.768 | [2] | ||
| Compound 19 | KB | 0.709 | 1.0 | [2] |
| KBvin | 0.709 | [2] | ||
| Compound 25 | KB | 0.806 | 1.0 | [2] |
| KBvin | 0.806 | [2] | ||
| Compound 29 | KB | 1.042 | 1.0 | [2] |
| KBvin | 1.042 | [2] | ||
| Compound 30 | KB | 1.3 | 1.0 | [2] |
| KBvin | 1.3 | [2] | ||
| Compound 31 | KB | 0.689 | 1.1 | [2] |
| KBvin | 0.772 | [2] |
Table 2: Growth Inhibitory Effects of 4′-O-Demethyl-epipodophyllotoxin Derivatives in Sensitive (KB) and Vincristine-Resistant (KBvin) Nasopharyngeal Carcinoma Cell Lines. The KBvin cell line is a multidrug-resistant subline with high expression of P-glycoprotein. Several novel derivatives (19, 25, 29, 30, and 31) demonstrate remarkable activity against the resistant KBvin cell line, with relative resistance values close to 1, indicating their ability to overcome P-gp-mediated resistance.[2]
Key Resistance Mechanisms and Signaling Pathways
The development of resistance to this compound and its derivatives is a complex process involving cellular adaptations that either reduce the intracellular concentration of the drug or alter its molecular target. The two predominant mechanisms are detailed below.
P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump. Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer cells. It actively transports a wide range of structurally diverse compounds, including many podophyllotoxin derivatives, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
Figure 1: P-glycoprotein (P-gp) mediated drug efflux mechanism.
Alterations in Topoisomerase II
Topoisomerase II is the primary cellular target of etoposide and other epipodophyllotoxins. These drugs stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death. Resistance can arise from mutations in the topoisomerase II gene that reduce the enzyme's affinity for the drug or decrease its ability to form a stable drug-enzyme-DNA ternary complex. Additionally, a decrease in the overall expression level of topoisomerase II can also lead to reduced drug efficacy.
References
Evaluating the Synergistic Potential of (-)-4'-Demethylepipodophyllotoxin in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
(-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, is a potent topoisomerase II inhibitor with established anticancer activity. The clinical utility of many chemotherapeutic agents is often limited by issues of toxicity and the development of drug resistance. Combination therapy, which utilizes synergistic interactions between different drugs, presents a promising strategy to enhance therapeutic efficacy while potentially reducing dose-limiting side effects. This guide provides a comparative analysis of the synergistic effects of DMEP with other established anticancer drugs, supported by available experimental data and detailed methodologies.
Synergistic Combination of this compound with Oxaliplatin in Colorectal Cancer
Recent studies have demonstrated a significant synergistic effect between this compound (referred to as DOP in the study) and the platinum-based drug oxaliplatin in colorectal cancer (CRC) models. This combination has been shown to enhance cytotoxicity and overcome chemoresistance.[1]
Quantitative Analysis of Synergy
The synergistic interaction between DMEP and oxaliplatin was quantitatively assessed using the Combination Index (CI) method, a widely accepted approach for evaluating drug interactions. A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Table 1: Combination Index (CI) Values for DMEP and Oxaliplatin in Colorectal Cancer Cell Lines [1]
| Cell Line | DMEP Concentration (µM) | Oxaliplatin Concentration (µM) | Combination Index (CI) |
| DLD1 | 0.1 | 2 | < 1 |
| DLD1 | 0.15 | 4 | < 1 |
| DLD1 | 0.25 | 8 | < 1 |
| HCT-116 | 0.1 | 2 | < 1 |
| HCT-116 | 0.15 | 4 | < 1 |
| HCT-116 | 0.25 | 8 | < 1 |
Note: The referenced study confirmed synergistic effects (CI < 1) across various concentrations. The table presents a selection of these combinations.
Mechanism of Synergistic Action: Targeting the PI3K/AKT Pathway
The synergistic effect of the DMEP and oxaliplatin combination in colorectal cancer cells is attributed to the modulation of the PI3K/AKT signaling pathway.[1][2][3][4][5] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and resistance to chemotherapy.[1][2][3][4][5] DMEP has been shown to inhibit the PI3K/AKT pathway, leading to increased apoptosis and cell cycle arrest at the G2/M phase.[1] By inhibiting this pro-survival pathway, DMEP sensitizes the cancer cells to the DNA-damaging effects of oxaliplatin, resulting in enhanced tumor cell killing.[1]
Comparison with Other Anticancer Drugs
While detailed quantitative data for the synergistic effects of DMEP with doxorubicin, cisplatin, and paclitaxel are not as readily available in the current literature, a comparative evaluation can be made based on their known mechanisms of action and general principles of combination therapy.
Table 2: Comparative Overview of DMEP in Combination with Other Anticancer Drugs
| Anticancer Drug | Mechanism of Action | Potential for Synergy with DMEP | Relevant Cancer Types |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator, generates free radicals. | High: Both are topoisomerase II inhibitors, potentially leading to enhanced DNA damage and apoptosis. | Breast Cancer, Lymphoma |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | High: Complementary mechanisms of DNA damage could lead to increased cell death. | Lung Cancer, Ovarian Cancer |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis. | Moderate to High: Targeting different phases of the cell cycle (DMEP at G2/M, Paclitaxel at M) could be synergistic. | Breast Cancer, Ovarian Cancer, Lung Cancer |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
The synergistic effect of drug combinations on cell viability is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, followed by calculation of the Combination Index (CI).
Experimental Workflow:
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., DLD1, HCT-116, A549, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of DMEP and the other anticancer drugs (oxaliplatin, doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with a range of concentrations of each drug individually and in combination at fixed ratios. Include a vehicle control.
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) to determine the nature of the drug interaction (synergism, additivity, or antagonism).[6][7][8][9][10]
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
To determine if the synergistic cytotoxicity is due to an increase in apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is performed.
Experimental Workflow:
Protocol Steps:
-
Cell Treatment: Treat cells with the synergistic concentrations of the drug combinations determined from the MTT assay for 24-48 hours.
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12][13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
The available evidence strongly suggests that this compound holds significant potential as a synergistic partner in combination chemotherapy. The well-documented synergy with oxaliplatin in colorectal cancer, mediated through the inhibition of the PI3K/AKT pathway, provides a solid rationale for further investigation into its combinations with other anticancer agents like doxorubicin, cisplatin, and paclitaxel. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively evaluate these potential synergies and elucidate their underlying molecular mechanisms, ultimately paving the way for the development of more effective and less toxic cancer treatment regimens.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combosyn.com [combosyn.com]
- 8. ajcr.us [ajcr.us]
- 9. combosyn.com [combosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
head-to-head comparison of synthetic routes to (-)-4'-Demethylepipodophyllotoxin
A comprehensive head-to-head comparison of the primary synthetic routes to (-)-4'-Demethylepipodophyllotoxin (DMEP) is presented for researchers, scientists, and drug development professionals. DMEP is a crucial intermediate in the semi-synthesis of potent anticancer drugs, including etoposide and teniposide. The routes detailed below primarily involve the demethylation of the readily available, naturally occurring lignan, podophyllotoxin.
Comparison of Synthetic Routes
Two principal methods for the demethylation of podophyllotoxin to afford this compound have been prominently reported in the literature and patents. The classical approach utilizes hydrogen bromide (HBr), while a more contemporary and efficient method employs a combination of a strong acid and a sulfide reagent.
Data Presentation
The following table summarizes the quantitative data for the two main semi-synthetic routes from podophyllotoxin to this compound.
| Parameter | Route 1: Hydrogen Bromide Demethylation | Route 2: Strong Acid and Sulfide Demethylation |
| Starting Material | Podophyllotoxin | Podophyllotoxin |
| Key Reagents | Hydrogen Bromide (gaseous) | Methanesulfonic acid, D,L-Methionine |
| Solvent | Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O) | Acetone, Water |
| Reaction Temperature | -10 °C to room temperature | Ambient to ~40 °C |
| Reaction Time | ~2 hours | ~2 hours |
| Reported Yield | ~48-54%[1] | Up to 94% (crude), 80% (after recrystallization)[2] |
| Work-up/Purification | Evaporation, addition of further reagents for epimerization, chromatography or crystallization.[1] | Precipitation by pouring into ice water, extraction with ethyl acetate, washing, drying, and recrystallization.[2] |
| Scalability Notes | Handling of corrosive and hazardous gaseous HBr can be challenging on an industrial scale. Yields are moderate.[1] | Simpler operational procedure without the need for handling large quantities of aggressive gases, making it more suitable for industrial-scale production with improved yields.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Route 1: Demethylation using Hydrogen Bromide
This method represents a more traditional approach to the demethylation of podophyllotoxin.
Procedure:
-
Dissolve 5 g of podophyllotoxin in a mixture of 100 mL of dichloromethane (CH₂Cl₂) and 35 mL of diethyl ether (Et₂O) at -10 °C with slow stirring.[1]
-
Introduce a slight stream of gaseous hydrogen bromide (HBr) into the solution for 10 minutes.[1]
-
Evaporate the reaction mixture under reduced pressure without heating.[1]
-
To the residue, add 3.6 g of D,L-methionine and 15.5 mL of methanesulfonic acid with stirring.[1]
-
Maintain the reaction at room temperature for 2 hours.[1]
-
The crude product is then purified by chromatography on silica gel (eluent: CH₂Cl₂/acetone 90:10) or by crystallization to yield pure this compound.[1] A reported yield after chromatography is approximately 48%.[1]
Route 2: Demethylation using Strong Acid and Sulfide
This improved method avoids the use of gaseous HBr and generally provides higher yields.
Procedure:
-
Prepare a solution of 50 g (0.12 mol) of podophyllotoxin in 50 mL of acetone.[2]
-
In a separate vessel, create a mixture of 100 g (0.67 mol) of D,L-methionine, 500 mL (7.7 mol) of methanesulfonic acid, and 10 mL of water.[2]
-
Add the podophyllotoxin solution to the acid-methionine mixture with stirring at ambient temperature. The temperature of the reaction mixture may rise to approximately 40°C.[2]
-
Continue stirring for 2 hours, allowing the mixture to return to room temperature.[2]
-
Pour the reaction mixture onto ice to precipitate the product.[2]
-
Extract the precipitate with ethyl acetate (3 x 700 mL).[2]
-
Wash the combined organic phases with a sodium bicarbonate (NaHCO₃) solution, then dry over sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to obtain the crude product as a white solid (yield up to 94%).[2]
-
Recrystallize the crude solid from isopropyl ether to obtain pure this compound (reported yield of 80%).[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow of the two primary semi-synthetic routes to this compound from podophyllotoxin.
Caption: Workflow for the HBr-mediated synthesis of DMEP.
Caption: Workflow for the strong acid and sulfide synthesis of DMEP.
References
A Comparative Guide to (-)-4'-Demethylepipodophyllotoxin as a Tool Compound for Topoisomerase II Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (-)-4'-Demethylepipodophyllotoxin (DMEP) as a tool compound for studying topoisomerase II (Topo II), a critical enzyme in DNA replication and a key target in cancer therapy. Through objective comparison with established Topo II inhibitors—etoposide, teniposide, and doxorubicin—this document offers a data-driven resource for selecting the appropriate compound for your research needs.
Introduction to this compound and Topoisomerase II
This compound is a naturally occurring lignan and a key precursor to the widely used anticancer drugs etoposide and teniposide.[1] These epipodophyllotoxins exert their cytotoxic effects by inhibiting Topo II, leading to the stabilization of a transient enzyme-DNA complex known as the cleavable complex. This stabilization results in DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] Understanding the activity of DMEP and its derivatives is crucial for the development of novel and more effective Topo II inhibitors.
Mechanism of Action of Topoisomerase II and Inhibition
Topoisomerase II resolves topological challenges in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the broken strands. This process is essential for DNA replication, transcription, and chromosome segregation. Topo II poisons, such as etoposide and its congeners, interfere with the religation step, trapping the enzyme on the DNA and leading to the accumulation of DNA double-strand breaks.
Caption: Mechanism of Topoisomerase II and its inhibition.
Comparative Analysis of Topoisomerase II Inhibitors
The following tables summarize the in vitro activity of this compound derivatives and established Topoisomerase II inhibitors. The data is compiled from various studies, and experimental conditions may differ.
Table 1: In Vitro Topoisomerase II Inhibitory Activity
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Etoposide | DNA Relaxation | Human Topo IIα | ~70 | [3] |
| Etoposide | Topoisomerase II | Human | 78.4 | [4] |
| Doxorubicin | Topoisomerase II | Human | 2.67 | [4] |
| Teniposide | Not Specified | Topoisomerase II | Not specified | [1] |
| 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin | DNA Decatenation | Topoisomerase II | Potent inhibitor | [5] |
| 4-N-tris(hydroxymethyl)metylaminomethane-4-deoxy-4'-demethylepipodophyllotoxin | DNA Decatenation | Topoisomerase II | Inhibits at 10 µM | [6] |
Table 2: Cytotoxicity (GI50/IC50) in Human Cancer Cell Lines
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Etoposide | A549 (Lung) | 59.38 ± 0.77 | [5] |
| BGC-823 (Gastric) | 43.74 ± 5.13 | [6] | |
| HeLa (Cervical) | 15.32 ± 0.10 | [5] | |
| HepG2 (Liver) | 67.25 ± 7.05 | [5] | |
| Teniposide | Tca8113 (Tongue) | 0.35 mg/L (~0.53 µM) | [7][8] |
| Doxorubicin | HL-60 (Leukemia) | 0.038 | [6] |
| 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin | A549 (Lung) | 3.83 ± 0.08 | [5] |
| BGC-823 (Gastric) | 4.15 ± 1.13 | [5] | |
| HeLa (Cervical) | 0.60 ± 0.20 | [5] | |
| HepG2 (Liver) | 1.21 ± 0.05 | [5] | |
| 4-N-tris(hydroxymethyl)metylaminomethane-4-deoxy-4'-demethylepipodophyllotoxin | A549 (Lung) | 13.95 ± 5.41 | [6] |
| BGC-823 (Gastric) | 5.35 ± 0.77 | [6] | |
| HeLa (Cervical) | 160.48 ± 14.50 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this activity is indicative of a compound's effect on the enzyme's catalytic cycle.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
30 mM ATP solution
-
Test compound dissolved in DMSO
-
Stop solution (e.g., 2% SDS, 50 mM EDTA)
-
Loading dye
-
Agarose gel (1%) with ethidium bromide
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled pBR322 DNA on ice.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Add loading dye and resolve the DNA topoisomers on a 1% agarose gel.
-
Visualize the DNA bands under UV light. The inhibition of the conversion from supercoiled to relaxed DNA is quantified.[3]
Protein-Linked DNA Break (PLDB) Assay
This assay quantifies the formation of covalent complexes between Topo II and DNA, which are stabilized by Topo II poisons.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Test compound
-
Lysis buffer (containing SDS)
-
Potassium chloride (KCl) solution
-
DNA quantification method (e.g., fluorescence-based assay)
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells with a buffer containing SDS to denature proteins.
-
Precipitate the protein-DNA complexes by adding KCl.
-
Pellet the complexes by centrifugation.
-
Wash the pellet to remove unbound proteins and DNA.
-
Quantify the amount of DNA in the pellet, which corresponds to the amount of protein-linked DNA breaks.[9]
Cell Viability (MTT/SRB) Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cultured cancer cells
-
96-well plates
-
Test compound
-
MTT or SRB reagent
-
Solubilization solution (for MTT) or Tris base (for SRB)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT or SRB reagent and incubate.
-
For MTT, add solubilization solution to dissolve the formazan crystals. For SRB, fix the cells and stain with SRB dye, then solubilize the dye.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 or GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for validating a Topoisomerase II inhibitor and the logical relationship of its effects.
Caption: Workflow for validating a Topoisomerase II inhibitor.
Caption: Logical flow of Topo II inhibitor action.
Conclusion
This compound and its derivatives demonstrate significant potential as tool compounds for the study of Topoisomerase II. The presented data indicates that modifications to the DMEP scaffold can yield compounds with potent Topo II inhibitory activity and cytotoxicity, in some cases exceeding that of the established drug etoposide. This guide provides a foundational resource for researchers, offering comparative data and detailed experimental protocols to aid in the design and interpretation of studies aimed at understanding Topo II function and developing novel anticancer therapeutics. The provided workflows and diagrams offer a clear framework for the validation and characterization of new Topoisomerase II inhibitors.
References
- 1. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Mechanisms: A Comparative Study of (-)-4'-Demethylepipodophyllotoxin and Podophyllotoxin
A detailed comparison of the cell cycle arrest mechanisms of the two potent anti-cancer agents, (-)-4'-Demethylepipodophyllotoxin and its parent compound, podophyllotoxin, reveals distinct molecular pathways and cellular targets. While both compounds induce cell cycle arrest, their underlying mechanisms diverge significantly, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound (DMEP), a semi-synthetic derivative of podophyllotoxin, primarily induces a G2/M phase cell cycle arrest through the activation of the PI3K-AKT signaling pathway and the induction of DNA damage[1]. In contrast, podophyllotoxin, a naturally occurring aryl-tetralin lignan, predominantly exerts its cytotoxic effects by inhibiting microtubule polymerization, which also leads to an arrest in the G2/M phase of the cell cycle[2][3]. Some studies also suggest that podophyllotoxin and its derivatives can act as topoisomerase II inhibitors, further contributing to their anti-cancer activity[2][4].
This comparison guide provides a comprehensive overview of the distinct cell cycle arrest mechanisms of DMEP and podophyllotoxin, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Analysis of Cell Cycle Arrest
The differential effects of DMEP and podophyllotoxin on the cell cycle are evident from quantitative analysis of cell populations in various phases. Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase for both, albeit through different upstream signaling events.
| Compound | Cell Line | Concentration | Duration (h) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
| This compound (DOP) | DLD1 | 1 µM | 24 | ~15% | ~45% | [1] |
| HCT-116 | 1 µM | 24 | ~18% | ~50% | [1] | |
| Podophyllotoxin | HCT116 | 0.3 µM | 48 | ~10% | ~40% | [2] |
| Podophyllotoxin Acetate | A549 | 10 nM | 24 | ~12% | ~55% | [3] |
Table 1: Quantitative Comparison of G2/M Phase Arrest Induced by this compound and Podophyllotoxin. Data presented as the percentage of cells in the G2/M phase of the cell cycle as determined by flow cytometry.
Distinct Signaling Pathways Leading to Cell Cycle Arrest
The underlying molecular mechanisms driving the G2/M arrest differ significantly between the two compounds. DMEP's action is primarily mediated by the PI3K/AKT pathway and DNA damage response, while podophyllotoxin's effect is rooted in the disruption of microtubule dynamics.
This compound (DMEP) Signaling Pathway
DMEP treatment in colorectal cancer cells leads to the activation of the PI3K-AKT signaling pathway. This activation, contrary to its usual pro-survival role, triggers a cascade of events resulting in DNA damage and subsequent G2/M cell cycle arrest[1].
Figure 1: Signaling pathway of DMEP-induced cell cycle arrest.
Podophyllotoxin Signaling Pathway
Podophyllotoxin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network is critical for the formation of the mitotic spindle during cell division, leading to a halt in the G2/M phase[2][3]. This can also lead to the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway, contributing to apoptosis[2][5].
Figure 2: Signaling pathway of Podophyllotoxin-induced cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the cell cycle arrest mechanisms of DMEP and podophyllotoxin.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with the desired concentrations of DMEP or podophyllotoxin for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Resuspend the cells in 500 µL of PI staining solution containing 10 µL of RNase A (10 mg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation by Western blotting.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
Conclusion
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling [pubmed.ncbi.nlm.nih.gov]
Unlocking the Clinical Potential of Novel (-)-4'-Demethylepipodophyllotoxin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the clinical potential of novel (-)-4'-demethylepipodophyllotoxin (DMEP) analogs. By presenting a comparative analysis of their performance against existing alternatives, supported by experimental data, this document aims to accelerate the discovery and development of next-generation anticancer therapeutics.
This compound, a derivative of podophyllotoxin, serves as a crucial scaffold for the synthesis of potent anticancer agents. Etoposide and teniposide, two widely used chemotherapeutic drugs, are prominent examples of its clinical success.[1] However, the emergence of drug resistance and dose-limiting toxicities associated with these first-generation compounds has spurred the development of novel analogs with improved efficacy and safety profiles. This guide delves into the cytotoxic activity, mechanisms of action, and experimental validation of these promising new drug candidates.
Comparative Cytotoxicity of Novel DMEP Analogs
The quest for more potent and selective DMEP analogs has led to the synthesis of a diverse range of derivatives. Modifications at the C-4 position of the DMEP scaffold have been a primary focus, yielding compounds with significantly enhanced cytotoxic activity against various cancer cell lines, including those resistant to etoposide.[1]
Below are tables summarizing the in vitro cytotoxicity (IC50 values) of several classes of novel DMEP analogs compared to the parent compound and etoposide.
Table 1: Cytotoxicity of 4β-N-Substituted-5-FU-DMEP Analogs [2]
| Compound | HL-60 (μM) | A-549 (μM) |
| 9g | 0.04 | <0.01 |
| VP-16 (Etoposide) | >1 | >1 |
| 5-FU | >1 | >1 |
Table 2: Cytotoxicity of C-4 Thioether DMEP Analogs [3]
| Compound | L1210 Leukemia (μM) | KB Cells (μM) |
| 10 | Comparable to Etoposide | Comparable to Etoposide |
| 12 | Comparable to Etoposide | Comparable to Etoposide |
| Etoposide | - | - |
Table 3: Cytotoxicity of 2,4,5-Trideoxyhexopyranoside Derivatives of DMEP [4]
| Compound | A549 (μM) | HepG2 (μM) | SH-SY5Y (μM) | KB/VCR (μM) | HeLa (μM) |
| 5b | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 |
Table 4: Cytotoxicity of Dimeric Podophyllotoxin Analogs [5]
| Compound | HL-60 (μM) | SMMC-7721 (μM) | A-549 (μM) | MCF-7 (μM) | SW480 (μM) |
| 29 | Significantly more cytotoxic than etoposide and cisplatin | Significantly more cytotoxic than etoposide and cisplatin | Significantly more cytotoxic than etoposide and cisplatin | Significantly more cytotoxic than etoposide and cisplatin | Significantly more cytotoxic than etoposide and cisplatin |
| Etoposide | - | - | - | - | - |
| Cisplatin | - | - | - | - | - |
Mechanisms of Action: Beyond Topoisomerase II Inhibition
While the primary mechanism of action for etoposide is the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis, many novel analogs exhibit multifaceted mechanisms.[1]
Topoisomerase II Poisoning
Several new DMEP derivatives act as more potent topoisomerase II poisons than etoposide.[1] They stabilize the covalent complex between the enzyme and DNA, leading to an accumulation of protein-linked DNA breaks.[1]
Caption: Mechanism of Topoisomerase II Inhibition by Novel DMEP Analogs.
Cell Cycle Arrest
Certain analogs, such as the 2,4,5-trideoxyhexopyranoside derivative 5b, have been shown to induce cell cycle arrest at the G2/M phase.[4] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Caption: Induction of G2/M Cell Cycle Arrest by a Novel DMEP Analog.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel DMEP analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cancer cells with the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Stain the cells with propidium iodide (50 µg/mL).
-
Analyze the cell cycle distribution using a flow cytometer.
Topoisomerase II-Mediated DNA Cleavage Assay
Objective: To assess the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.
Protocol:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase II in the presence or absence of the test compound.
-
Stop the reaction by adding SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. An increase in the linear form of the plasmid DNA indicates topoisomerase II poisoning.
Conclusion and Future Directions
The development of novel this compound analogs represents a promising strategy to overcome the limitations of current podophyllotoxin-based chemotherapies. The diverse chemical modifications have yielded compounds with superior cytotoxic activity, efficacy against resistant cancer cell lines, and potentially novel mechanisms of action. The data presented in this guide highlights several lead candidates that warrant further preclinical and clinical investigation. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising analogs, with the ultimate goal of translating these findings into improved cancer treatments.
References
- 1. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-4'-Demethylepipodophyllotoxin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like (-)-4'-Demethylepipodophyllotoxin is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of this compound, emphasizing adherence to safety protocols and environmental regulations.
Compound Identification and Hazards:
This compound is a hazardous substance that requires careful management throughout its lifecycle, from use to disposal. It is classified with significant health risks, as detailed in its Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Carcinogenicity | Category 1A | Danger | H350: May cause cancer.[1] |
| Reproductive Toxicity | Category 1A | Danger | H360FD: May damage fertility. May damage the unborn child.[1] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2] | |
| Germ Cell Mutagenicity | Danger | H340: May cause genetic defects.[2] |
This table summarizes the primary hazards associated with this compound.
Personal Protective Equipment (PPE):
Due to the compound's toxicity, stringent adherence to PPE protocols is mandatory. When handling this compound, all personnel must wear:
-
Protective Gloves: Chemical-resistant gloves are required.
-
Protective Clothing: A lab coat or other protective garments must be worn.
-
Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes and dust.[1]
Disposal Procedure:
The primary directive for the disposal of this compound is to engage a licensed waste management company.[1] Attempting to dispose of this compound without the proper expertise and facilities can lead to significant safety risks and regulatory violations.
Step-by-Step Disposal Workflow:
-
Obtain Special Instructions: Before handling, it is crucial to obtain and understand all safety precautions and special instructions.[1]
-
Segregation and Collection:
-
Carefully sweep any solid waste to collect it into an airtight container, avoiding dust dispersal.[1]
-
Contaminated materials, such as PPE and lab supplies, should also be collected in a designated, sealed container.
-
-
Labeling: Clearly label the waste container with the chemical name, "this compound," and all applicable hazard symbols.
-
Storage: Store the sealed waste container in a locked, secure, and designated hazardous waste storage area.[1] The compound itself should be stored in a freezer.[1]
-
Contact a Licensed Waste Management Company: Arrange for the collection and disposal of the hazardous waste with a company authorized by local government authorities.[1]
-
Documentation: Maintain detailed records of the disposal process, including the name of the waste management company, the date of collection, and the amount of waste disposed of.
Disposal Options for Consideration by Waste Management Professionals:
While the end-user must rely on a professional service, the SDS for this compound suggests potential disposal methodologies that may be employed by a licensed facility:
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Recycling: Where possible, recycling of the chemical may be an option.[1]
Emergency Procedures:
In the event of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water and seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.
-
Ingestion: Rinse the mouth and seek immediate medical attention.[1]
-
If Exposed or Concerned: In all cases of exposure or concern, it is important to get medical advice or attention.[1]
Below is a diagram illustrating the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Protocols for Handling (-)-4'-Demethylepipodophyllotoxin
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling (-)-4'-Demethylepipodophyllotoxin, a potent compound with significant health risks. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
This compound is classified as a hazardous substance that may cause cancer, damage fertility or an unborn child, and is suspected of causing genetic defects. It can also cause skin and eye irritation.[1][2][3][4] Strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use.[5] |
| Body Protection | Protective clothing | Laboratory coat or coveralls.[1][4] |
| Eye & Face Protection | Safety glasses or goggles | Must be worn at all times.[3] A face shield should be used in combination with glasses or goggles when there is a high potential for splashing.[6] |
| Respiratory Protection | Respirator | A self-contained breathing apparatus or a respirator with a particle filter should be used, especially when handling the powder form or when adequate ventilation is not available.[3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
Emergency Procedures in Case of Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][7] Remove contaminated clothing.[7] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][9] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7] Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[4] Seek immediate medical attention.[7][8] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including unused product, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[3] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. 4'-Demethylepipodophyllotoxin 6559-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
